Methyl propyl trisulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(methyltrisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYASYRPGHCQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066225 | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion | |
| Record name | Methyl propyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.101 | |
| Record name | Methyl propyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17619-36-2 | |
| Record name | Methyl propyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17619-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON3O10BZAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl propyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
What are the physicochemical properties of methyl propyl trisulfide?
An In-depth Technical Guide to the Physicochemical Properties of Methyl Propyl Trisulfide
Introduction
This compound (C₄H₁₀S₃) is an organosulfur compound characterized by a trisulfide linkage between a methyl group and a propyl group.[1][2] It is a naturally occurring volatile compound found in plants of the Allium genus, such as garlic (Allium sativum) and leek (Allium ampeloprasum), contributing to their characteristic flavor and aroma.[1] Recognized for its powerful, penetrating, and herbaceous odor reminiscent of onion, it is utilized as a flavoring agent in the food industry.[1][2][3][4] Beyond its sensory properties, this compound has garnered interest for its potential biological activities, including antimicrobial and antioxidant effects.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis and analytical methodologies, and biological significance for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. The data has been compiled from various chemical and safety data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀S₃ | [1][2][3][5][6][7] |
| Molecular Weight | 154.32 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | 1-(methyltrisulfanyl)propane | [1][2] |
| CAS Number | 17619-36-2 | [1][2][3][5] |
| Appearance | Pale yellow, mobile liquid | [1][2][4] |
| Odor | Powerful, penetrating, sulfurous, warm, herbaceous, reminiscent of onion and garlic | [1][2][3][4] |
| Density | 1.095 - 1.107 g/mL at 25 °C | [1][2][3][5][8][9] |
| Boiling Point | 220.4 °C at 760 mmHg; 52 °C at 1.20 mmHg | [3][4][6][9] |
| Melting Point | Not available | [3] |
| Flash Point | 76 - 87.3 °C | [3][5][6][8][9][10] |
| Refractive Index | 1.558 - 1.570 at 20 °C | [2][3][5][6][10] |
| Vapor Pressure | 0.168 mmHg at 25 °C | [3][4][6] |
| Water Solubility | 264.5 mg/L at 25 °C (estimated) | [10] |
| Solubility | Soluble in alcohol | [10] |
| logP (o/w) | 2.2 - 2.95 (experimental and estimated) | [1][2][10] |
Experimental Protocols
Synthesis Methodologies
Several synthetic routes have been established for the preparation of this compound and other unsymmetrical trisulfides.
-
Reaction of Thiols: The compound can be synthesized by the reaction of methyl thiol and propyl thiol in the presence of a suitable catalyst.[1] A common approach involves the controlled reaction of two different thiols with sulfur dichloride, requiring precise stoichiometric control to minimize the formation of symmetric trisulfide byproducts.[1]
-
Alkylation and Sulfuration: A fundamental method involves nucleophilic substitution reactions where a thiol is alkylated, followed by sulfuration to create the trisulfide structure.[1] For instance, reacting methyl thiol with a propyl halide under basic conditions can be a key step.[1]
-
Reaction with Alkyl Trisulfur (B1217805) Halides: A patented method describes the synthesis of alkyl alkenyl trisulfides by reacting an appropriate alkyl trisulfur halide (e.g., methyl trisulfur chloride) with an organometallic reagent like an alkali metal 1-alkene.[11] Using propyl trisulfur chloride in this process would yield propyl-containing trisulfides.[11]
-
Green Chemistry Approaches: Modern methods focus on environmentally sustainable synthesis.[1] These include microwave-assisted synthesis, the use of water as a solvent facilitated by phase transfer catalysts, and developing protocols that operate efficiently at room temperature to reduce energy consumption.[1]
Analytical and Characterization Protocols
The volatility and low concentration of this compound in natural sources necessitate sophisticated analytical techniques for its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical method for identifying and quantifying this compound.[1]
-
Objective: To separate volatile compounds from a sample matrix and identify them based on their mass-to-charge ratio and fragmentation pattern.
-
Sample Preparation: For biological or food samples, headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate volatile sulfur compounds prior to injection, enhancing sensitivity.[1]
-
Gas Chromatography (GC):
-
Injector: The sample is injected into a heated port where it is vaporized.
-
Column: A capillary column (e.g., non-polar or polar) is used to separate the compounds. The NIST Chemistry WebBook lists Kovats retention indices for this compound on polar columns.[2][7]
-
Oven Program: The temperature is ramped to elute compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS):
-
Ionization: As compounds elute from the GC column, they enter the MS detector and are typically ionized by electron impact (EI).
-
Detection: The resulting charged fragments are separated by a mass analyzer, and a detector generates a mass spectrum, which serves as a molecular fingerprint for identification by comparison to spectral libraries (e.g., Wiley Registry, NIST).[12]
-
Biological Activity and Signaling Pathways
This compound exhibits several notable biological activities that are subjects of ongoing research.
-
Antimicrobial Activity: The compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1] Its mechanism is believed to involve the disruption of microbial cell membranes.[1] The ability to penetrate lipid bilayers makes it an effective broad-spectrum agent.[1]
-
Antioxidant Properties: Research indicates that this compound possesses antioxidant capabilities, acting as a scavenger of reactive oxygen species (ROS).[1] This activity may contribute to cellular protection against oxidative stress, which is relevant in the context of cardiovascular and anti-inflammatory health benefits.[1]
While specific signaling pathways for this compound are not yet fully elucidated, studies on structurally similar organosulfur compounds from garlic, such as Allyl Methyl Trisulfide (AMTS), provide a strong model.[1] AMTS has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[13] These pathways are crucial regulators of the inflammatory response. A diagram illustrating this proposed mechanism is provided below.
Logical Workflow: Synthesis and Analysis
The general workflow for producing and characterizing this compound in a research setting involves synthesis, purification, and analytical confirmation. The following diagram outlines this logical process.
References
- 1. Buy this compound | 17619-36-2 [smolecule.com]
- 2. This compound | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 17619-36-2,this compound | lookchem [lookchem.com]
- 4. parchem.com [parchem.com]
- 5. This compound 50 , FG 17619-36-2 [sigmaaldrich.com]
- 6. methyl propyl trisulphide | 17619-36-2 [chemnet.com]
- 7. Trisulfide, methyl propyl [webbook.nist.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. haihangchem.com [haihangchem.com]
- 10. This compound, 17619-36-2 [thegoodscentscompany.com]
- 11. US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides - Google Patents [patents.google.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways [frontiersin.org]
The Occurrence and Significance of Methyl Propyl Trisulfide in Allium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl trisulfide, a volatile organosulfur compound, is a notable contributor to the complex aroma and flavor profiles of various species within the Allium genus. Beyond its sensory characteristics, this compound is gaining interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Allium species, presenting quantitative data from various studies. It further details the established experimental protocols for the extraction, isolation, and quantification of this trisulfide, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Additionally, a putative signaling pathway for this compound is proposed, based on evidence from structurally related compounds, highlighting its potential interactions with key cellular inflammation pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of Allium-derived compounds.
Introduction
The genus Allium, encompassing economically and culturally significant plants such as garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum), is renowned for its rich and diverse profile of organosulfur compounds. These compounds are not only responsible for the characteristic pungent flavors and aromas of these plants but also for a wide array of documented medicinal properties, including antimicrobial, antioxidant, anti-inflammatory, and cardioprotective effects.
This compound (C₄H₁₀S₃) is one such organosulfur compound that has been identified in various Allium species. Like other volatile sulfur compounds in this genus, it is not present in intact tissues but is formed rapidly upon cellular disruption. The enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide (B87167) precursors initiates a cascade of chemical reactions, leading to the formation of a complex mixture of sulfides, disulfides, and trisulfides, including this compound.
Understanding the quantitative distribution of this compound across different Allium species is crucial for standardizing extracts and for elucidating its contribution to the overall biological activity of these plants. This guide summarizes the available quantitative data, outlines the analytical methodologies for its study, and explores its potential molecular mechanisms of action.
Quantitative Occurrence of this compound
The concentration of this compound varies significantly among different Allium species and is influenced by factors such as cultivar, growing conditions, and the analytical methods employed. The following table summarizes the quantitative data reported in the scientific literature.
| Allium Species | Plant Part/Preparation | Method | This compound Content | Reference |
| Allium sativum (Garlic) | Dried | SDE-GC/MS | 3.6% of total sulfur compounds | [1] |
| Allium cepa (Onion) | Dried | SDE-GC/MS | Major Compound | [2] |
| Allium tuberosum (Chinese Chive) | Essential Oil of Leaves | GC/MS | 9.9% | [3] |
| Allium hookeri | Steam-dried Root | GC/MS | 6.5% | [1] |
| Allium hookeri | Hot-air dried | GC/MS | 0.62 mg/100 g | [4] |
| Allium porrum (Leek) | Essential Oil | GC/MS | 5.20% | [5] |
Experimental Protocols
The analysis of this compound in Allium species typically involves extraction of the volatile compounds followed by chromatographic separation and detection. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.
Extraction of Volatile Compounds
Simultaneous Distillation-Extraction (SDE)
This method is effective for extracting volatile and semi-volatile compounds from a solid or liquid matrix.
-
Sample Preparation: Fresh or dried Allium material is homogenized or finely ground.
-
Apparatus Setup: A Likens-Nickerson type SDE apparatus is assembled. The sample is placed in a flask with distilled water, and an organic solvent with a low boiling point (e.g., dichloromethane (B109758) or diethyl ether) is placed in the solvent flask.
-
Extraction Process: Both flasks are heated. The steam and solvent vapors co-distill, condense, and are collected. The volatile compounds from the sample are extracted into the organic solvent.
-
Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique that is particularly useful for the analysis of volatile compounds.
-
Sample Preparation: A known amount of the homogenized Allium sample is placed in a sealed headspace vial.
-
Extraction: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene - PDMS/DVB) is then exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption: The SPME fiber is withdrawn and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.
-
Injector: For liquid injections, a split/splitless injector is used, typically in splitless mode to enhance sensitivity. For SPME, the injector is operated in splitless mode at a temperature sufficient for desorption (e.g., 250°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-400 is typically used.
-
Ion Source Temperature: Maintained at a consistent temperature, for example, 230°C.
-
Quadrupole Temperature: Maintained at a consistent temperature, for example, 150°C.
-
-
Compound Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.
-
Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a compound not naturally present in the sample) is often added to the sample and calibration standards to correct for variations in injection volume and instrument response.
-
Biological Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on the structurally similar compound, allyl methyl trisulfide (AMTS), provides valuable insights into its potential anti-inflammatory mechanisms. AMTS has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6].
Putative Anti-Inflammatory Signaling Pathway of this compound
Based on the findings for AMTS, it is plausible that this compound exerts anti-inflammatory effects through a similar mechanism. The following diagram illustrates this putative pathway.
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
In this proposed mechanism, an inflammatory stimulus like LPS activates Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of TAK1, which in turn activates the IKK complex and MAPKKs. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. Simultaneously, activated MAPKKs phosphorylate and activate MAPKs (p38, JNK, and ERK1/2), which then activate the transcription factor AP-1. Both NF-κB and AP-1 translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit the activation of the IKK complex and MAPKKs, thereby blocking both pathways and reducing the inflammatory response.
Experimental Workflow for Isolation and Analysis
The following diagram outlines a typical experimental workflow for the isolation and analysis of this compound from Allium species.
Caption: Workflow for this compound analysis.
Conclusion
This compound is an integral component of the volatile sulfur compound profile of many Allium species. This technical guide has provided a summary of its quantitative occurrence, detailed experimental protocols for its analysis, and a putative mechanism for its biological activity based on related compounds. The presented information serves as a foundational resource for researchers aiming to further investigate the chemical and pharmacological properties of this compound. Future research should focus on obtaining more comprehensive quantitative data across a wider range of Allium species and on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Volatile Organosulfur Compounds in Korean Allium Species -Food Science and Preservation [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition, Antibacterial and Antioxidant Activities of Six Essentials Oils from the Alliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways [frontiersin.org]
The Genesis of a Pungent Alliance: A Technical Guide to the Biosynthesis of Methyl Propyl Trisulfide in Allium Species
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the intricate biosynthetic pathway of methyl propyl trisulfide, a significant organosulfur compound found in garlic (Allium sativum) and onions (Allium cepa). This document elucidates the key precursors, enzymatic reactions, and chemical transformations that culminate in the formation of this and other related trisulfides, offering valuable insights for fields ranging from natural product chemistry to pharmacology.
The characteristic pungent aroma and diverse health-promoting properties of Allium vegetables are largely attributed to a complex array of organosulfur compounds. Among these, this compound contributes to the nuanced flavor profile and potential bioactivity of these widely consumed plants. This guide provides an in-depth exploration of its formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The Biosynthetic Pathway: From Cysteine Sulfoxides to Trisulfides
The formation of this compound is a multi-step process initiated by tissue damage, such as crushing or cutting, which brings together cellular components that are otherwise compartmentalized.
Precursors: The S-Alk(en)yl-L-cysteine Sulfoxides
The journey begins with stable, non-volatile sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). For the synthesis of this compound, two specific precursors are essential:
-
S-methyl-L-cysteine sulfoxide (B87167) (Methiin): Found in both garlic and onions.[1][2]
-
S-propyl-L-cysteine sulfoxide (Propiin): Primarily found in onions and related species.[1][2]
These precursors are biosynthesized in the plant from glutathione (B108866) and are stored in the cytoplasm of mesophyll cells.[3]
The Key Enzyme: Alliinase
Upon tissue disruption, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytosolic ACSOs. Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of the C-S bond in the cysteine sulfoxide precursors.[4][5]
Formation of Reactive Intermediates: Sulfenic Acids
The action of alliinase on methiin and propiin results in the formation of highly reactive and unstable sulfenic acids, along with pyruvate (B1213749) and ammonia.[4]
-
Methiin is converted to methanesulfenic acid (CH₃SOH).
-
Propiin is converted to propanesulfenic acid (CH₃CH₂CH₂SOH).
Condensation and Formation of Asymmetric Trisulfides
The highly reactive sulfenic acids undergo a series of spontaneous condensation reactions. The formation of an asymmetric trisulfide like this compound is believed to occur through the following proposed mechanism:
-
Initial Condensation to a Thiosulfinate: Two molecules of the more abundant sulfenic acid or a mixture of the different sulfenic acids can condense to form a thiosulfinate. For instance, two molecules of propanesulfenic acid could form dipropyl thiosulfinate.
-
Reaction with a Second Sulfenic Acid: A molecule of thiosulfinate can then react with another sulfenic acid molecule. In this case, dipropyl thiosulfinate would react with methanesulfenic acid.
-
Formation of the Trisulfide: This reaction is proposed to yield the asymmetric this compound and regenerate a molecule of propanesulfenic acid, which can participate in further reactions.
Alternatively, direct condensation pathways involving the different sulfenic acids and their reactive intermediates are also considered plausible. The reactivity of sulfenic acids allows for the formation of a diverse array of di- and polysulfides.[6][7]
Quantitative Data
The concentration of S-alk(en)yl-L-cysteine sulfoxides and the resulting volatile organosulfur compounds can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods.
Table 1: Concentration of Key Precursors in Allium Species
| Compound | Allium Species | Concentration (mg/g dry weight) | Reference |
| Methiin | Onion (A. cepa) | Varies, can be a significant component | [8][9] |
| Methiin | Garlic (A. sativum) | 17% of total ACSOs | [8] |
| Propiin | Onion (A. cepa) | < 10% of total ACSOs | [9] |
Table 2: Alliinase Kinetic Parameters with Different Substrates
| Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Alliin (S-allyl-L-cysteine sulfoxide) | 5.0 | 100 | [10] |
| Methiin (S-methyl-L-cysteine sulfoxide) | Data not consistently reported | Lower than Alliin | [4] |
| Propiin (S-propyl-L-cysteine sulfoxide) | Data not consistently reported | Lower than Alliin | [4] |
Table 3: Concentration of this compound in Allium Essential Oils
| Allium Species | Concentration (% of total oil) | Reference |
| Onion (A. cepa) | 5.20% | [11] |
| Welsh Onion (A. fistulosum) | High levels detected | [12] |
Experimental Protocols
Extraction and Quantification of S-Alk(en)yl-L-cysteine Sulfoxides (ACSOs)
This protocol outlines a general method for the extraction and analysis of ACSOs from Allium tissue using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Freeze-dry fresh Allium tissue and grind to a fine powder.
-
Extraction: Extract the powder with a methanol (B129727)/water solution (e.g., 80:20 v/v) at room temperature with agitation. To inactivate alliinase, the extraction solvent can be acidified or the tissue can be briefly heated (e.g., steamed) prior to extraction.
-
Clarification: Centrifuge the extract to pellet solid debris.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): Pass the supernatant through a C18 SPE cartridge to remove non-polar interfering compounds.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acids (e.g., 210 nm for underivatized). Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can enhance sensitivity and specificity.
-
Quantification: Use external standards of purified methiin and propiin to create a calibration curve for quantification.
-
Alliinase Activity Assay
This spectrophotometric assay measures the activity of alliinase by quantifying the rate of pyruvate formation, a co-product of the enzymatic reaction.[10][13]
Methodology:
-
Enzyme Extraction: Homogenize fresh Allium tissue in an ice-cold extraction buffer (e.g., 50 mM Sodium Phosphate (B84403), pH 6.5, containing EDTA, DTT, and PLP). Centrifuge the homogenate and use the supernatant as the crude enzyme extract. Further purification can be achieved through ammonium (B1175870) sulfate (B86663) precipitation and chromatography.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.0)
-
The specific ACSO substrate (methiin or propiin) at a known concentration.
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 20 µM).
-
Lactate dehydrogenase (LDH).
-
NADH (0.8 mM).
-
-
Initiation and Measurement: Initiate the reaction by adding a small volume of the alliinase extract. Immediately monitor the decrease in absorbance at 340 nm using a UV/VIS spectrophotometer. The rate of NADH oxidation, catalyzed by LDH during the reduction of pyruvate to lactate, is directly proportional to the rate of pyruvate formation and thus to the alliinase activity.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile organosulfur compounds like this compound.
Methodology:
-
Extraction of Volatiles:
-
Steam Distillation: Subject homogenized fresh Allium tissue to steam distillation to collect the essential oil containing the volatile sulfur compounds.
-
Solvent Extraction: Extract the essential oil or a homogenate with an organic solvent such as dichloromethane.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250°C).
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 280°C) to separate the various volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-500).
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Use an internal or external standard method with a calibration curve for accurate quantification.
-
-
Conclusion
The biosynthesis of this compound in garlic and onions is a fascinating example of how stable precursor molecules are transformed into a potent flavor and potential bioactive compound through enzymatic action and subsequent chemical reactions. A thorough understanding of this pathway, supported by robust analytical methodologies, is crucial for the agricultural, food, and pharmaceutical industries. This guide provides a foundational resource for researchers seeking to explore the rich chemistry of Allium organosulfur compounds and harness their potential for human health and well-being.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of a Novel Cysteine Sulfoxide Lyase from Petiveria alliacea: The First Heteromeric Alliinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfoxides and disulfides from sulfenic acids: Synthesis and applications [iris.unime.it]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of Onion (Allium cepa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Quantitative Analysis of Allylmethyl Sulfide, Dimethyl Disulfide, and Dipropyl Sulfide in Biopesticides Containing Allium sativum Extract Using Gas Chromatography Mass Spectrometry–Head Space Sampler | Semantic Scholar [semanticscholar.org]
- 12. pqri.org [pqri.org]
- 13. benchchem.com [benchchem.com]
Methyl Propyl Trisulfide: An In-depth Technical Guide to a Potent Volatile Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl trisulfide is a volatile organosulfur compound that plays a significant role in the characteristic flavor profiles of many foods, particularly those in the Allium genus, such as onions and garlic. Its potent, sulfurous aroma, often described as reminiscent of onion and cooked scallion, contributes significantly to the sensory experience of a wide range of culinary preparations. Beyond its role in food, this compound is also being explored for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural occurrence, analytical methods for its quantification, and its role in flavor perception.
Chemical and Physical Properties
This compound is an organic trisulfide with the chemical formula C4H10S3. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-(methyltrisulfanyl)propane | |
| Molecular Formula | C4H10S3 | |
| Molecular Weight | 154.32 g/mol | |
| CAS Number | 17619-36-2 | |
| Appearance | Pale yellow, mobile liquid | |
| Odor | Sulfurous, onion, garlic, green, metallic, with a cooked scallion nuance | |
| Boiling Point | 220.39 °C at 760 mmHg | |
| **Density |
Unveiling the Antioxidant Potential of Methyl Propyl Trisulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl trisulfide (MPTS), an organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic, is increasingly recognized for its potential biological activities, including its role as an antioxidant. This technical guide provides an in-depth analysis of the current scientific understanding of the antioxidant properties of this compound. It consolidates available quantitative data, details relevant experimental methodologies for assessing its antioxidant capacity, and illustrates key molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of organosulfur compounds.
Introduction
Organosulfur compounds derived from dietary sources have garnered significant attention for their pleiotropic health benefits, particularly their antioxidant and anti-inflammatory properties. This compound (C₄H₁₀S₃) is a volatile trisulfide that contributes to the characteristic flavor and aroma of Allium species.[1] Beyond its sensory attributes, emerging research suggests that MPTS may play a role in cellular defense mechanisms against oxidative stress.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases.
The antioxidant activity of a compound can be exerted through various mechanisms, including direct scavenging of free radicals, chelation of transition metals that catalyze ROS formation, and modulation of endogenous antioxidant defense systems. This guide explores the evidence for these mechanisms in the context of this compound.
Chemical Structure
The chemical structure of this compound is fundamental to its biological activity. The presence of a trisulfide linkage (-S-S-S-) is a key feature of this molecule.
References
Investigating the Antimicrobial and Antifungal Activity of Methyl Propyl Trisulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl trisulfide (MPTS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic. These compounds are known for their characteristic flavors and a range of potential health benefits.[1][2] While research into the specific bioactivities of this compound is ongoing, related organosulfur compounds have demonstrated notable antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial and antifungal activities of trisulfides, with a focus on this compound where data is available, and drawing comparisons with closely related and more extensively studied trisulfides. The guide details experimental protocols for assessing antimicrobial activity and explores the proposed mechanisms of action.
Antimicrobial and Antifungal Activity: Quantitative Data
Direct quantitative data on the antimicrobial and antifungal activity of this compound is limited in publicly available scientific literature. However, studies on analogous trisulfides, such as diallyl trisulfide (DATS) and dimethyl trisulfide (DMTS), provide valuable insights into the potential efficacy of this class of compounds. The antimicrobial activity of diallyl polysulfides is influenced by the number of sulfur atoms, with a higher number of sulfur atoms correlating with increased activity.[3]
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for related trisulfide compounds against various bacterial and fungal strains. It is important to note that these values are for diallyl trisulfide and a poly(trisulfide) prodrug, and not directly for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against Campylobacter jejuni [4]
| Bacterial Strain | Number of Isolates | MIC Range (μg/mL) |
| Campylobacter jejuni (chicken isolates) | 14 | ≤ 8 - 64 |
| Campylobacter jejuni (reference strain 81-176) | 1 | 32 |
Table 2: Minimum Inhibitory Concentration (MIC) of a Poly(trisulfide) Prodrug [5]
| Microorganism | Strain | MIC (μg/mL) |
| Candida albicans | - | < 8 |
| Staphylococcus aureus | - | 16 |
| Escherichia coli | - | > 512 |
Mechanism of Action
The primary proposed mechanism of antimicrobial and antifungal action for trisulfides is the disruption of microbial cell membranes.[6] It is believed that these compounds can penetrate the lipid bilayer of the cell membrane, leading to increased permeability and subsequent leakage of intracellular components, ultimately resulting in cell death.[7][8]
Scanning electron microscopy studies of bacteria treated with diallyl trisulfide have shown significant morphological changes, including cell membrane damage, shrinkage, and the formation of voids on the cell surface.[4] Furthermore, some organosulfur compounds have been shown to form disulfide bonds with free sulfhydryl groups of essential microbial enzymes, thereby inactivating them and disrupting cellular processes.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial and antifungal activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[9][10]
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and dilute it to the desired starting concentration in the appropriate growth medium.
- Microbial Cultures: Grow the test bacteria or fungi in a suitable liquid medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Growth Media: Use appropriate sterile broth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Assay Procedure:
- Perform serial two-fold dilutions of the this compound solution across the wells of the 96-well plate using the growth medium.
- Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include a positive control (microbial suspension in medium without the test compound) and a negative control (medium only).
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[9][10] Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Agar (B569324) Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Materials:
- Agar Plates: Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
- Microbial Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
- Filter Paper Disks: Use sterile filter paper disks (6 mm in diameter).
- Test Compound: Prepare solutions of this compound at various concentrations.
2. Assay Procedure:
- Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile cotton swab.
- Impregnate the sterile filter paper disks with a known volume of the this compound solution.
- Place the impregnated disks onto the surface of the inoculated agar plate.
- Include a negative control disk (impregnated with the solvent used to dissolve the test compound) and a positive control disk (impregnated with a known antibiotic or antifungal).
- Incubate the plates under appropriate conditions.
3. Measurement of Zone of Inhibition:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
While direct evidence for the antimicrobial and antifungal activity of this compound is still emerging, the available data on related trisulfides strongly suggest its potential as a bioactive compound. The proposed mechanism of action, involving the disruption of microbial cell membranes, is a promising avenue for the development of new antimicrobial agents.
Future research should focus on:
-
Quantitative analysis: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure this compound against a broad spectrum of clinically relevant bacteria and fungi.
-
Mechanism elucidation: Further investigating the precise molecular interactions between this compound and microbial cell membranes and enzymes.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of infection.
A deeper understanding of the antimicrobial properties of this compound could lead to its application in various fields, including pharmaceuticals, food preservation, and agriculture.
References
- 1. This compound | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB008556) - FooDB [foodb.ca]
- 3. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buy this compound | 17619-36-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Fumigation with dimethyl trisulfide to inhibit Aspergillus flavus growth, aflatoxin B1 production and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]
An In-depth Technical Guide on the Olfactory Perception and Sensory Analysis of Methyl Propyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl trisulfide (MPTS) is a volatile organosulfur compound that significantly contributes to the characteristic aroma of various plants, most notably those in the Allium genus, such as onions and garlic. Its potent, sulfurous odor profile makes it a key molecule in the fields of flavor chemistry, sensory science, and even potentially in therapeutics due to the biological activities of organosulfur compounds. This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, including its odor characteristics, the biological pathways of its perception, and detailed methodologies for its analytical and sensory evaluation.
Olfactory Perception of this compound
The human perception of this compound is characterized by a complex and potent aroma. The odor is broadly described as sulfurous, with distinct notes of onion, garlic, and a metallic quality. Some descriptions also include green and clean nuances with a hint of cooked scallion.[1] This distinct aromatic profile is a key contributor to the overall flavor of many culinary ingredients.
Odor Profile
The sensory characteristics of this compound are multifaceted, with the following descriptors being commonly reported:
Odor Thresholds
Odor thresholds are critical for understanding the sensory impact of a volatile compound. They are typically reported as detection thresholds (the minimum concentration at which a stimulus can be detected) and recognition thresholds (the minimum concentration at which the stimulus can be identified). While extensive data for many volatile compounds exist, specific and widely agreed-upon odor threshold values for this compound are not abundantly available in the literature. One study reported a recognition odor threshold for a compound listed as "methyl trisulfide" among other sulfur compounds, which may be relevant.
| Compound | Recognition Odor Threshold (ppb) |
| Methyl Trisulfide | >10 |
Table 1: Recognition Odor Threshold for Methyl Trisulfide. This value is from a study determining the recognition odor thresholds of various sulfur compounds using an untrained panel.[4] It is important to note that this value may not be definitive and can vary based on the purity of the compound, the sensory methodology employed, and the sensitivity of the panelists.
Biological Basis of Olfactory Perception
The perception of this compound, like all odorants, is initiated by the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which, upon binding with an odorant, trigger a signaling cascade that results in the transmission of a neural signal to the brain.
Olfactory Receptor Signaling Pathway
The binding of an odorant such as this compound to a specific OR initiates a conformational change in the receptor. This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that travels to the olfactory bulb of the brain, where the signal is processed, leading to the perception of smell.
Recent research suggests that metal ions, particularly copper, may play a role in the detection of sulfur-containing odorants by some olfactory receptors.[5] It is hypothesized that the sulfur atoms in compounds like this compound can chelate with the metal ion, which then interacts with the olfactory receptor.
Caption: Olfactory signaling pathway for an odorant like this compound.
Sensory Analysis of this compound
The sensory analysis of this compound requires carefully designed experimental protocols to obtain reliable and reproducible data. This involves both instrumental analysis, which can identify and quantify the compound, and sensory panel evaluations, which provide data on human perception.
Experimental Protocols
A trained sensory panel is essential for the descriptive analysis of this compound.
-
Panelist Selection and Training: Panelists should be screened for their ability to detect and describe basic tastes and odors, particularly sulfurous and alliaceous aromas. Training should involve exposure to a range of reference standards representing the key aroma attributes of this compound (e.g., solutions of dimethyl sulfide (B99878) for "sulfurous," onion and garlic extracts for "alliaceous"). The Spectrum™ Descriptive Analysis method can be employed, where panelists are trained to rate the intensity of specific attributes on a standardized scale.[6]
-
Sample Preparation and Presentation: For determining odor thresholds, a series of dilutions of a purified standard of this compound in an odorless solvent (e.g., mineral oil or water) or in air is prepared. Samples should be presented to panelists in a controlled environment with consistent temperature and lighting.[7] Each panelist should evaluate the samples individually in a randomized order to avoid bias.[7]
-
Data Collection and Analysis: Panelists rate the intensity of each perceived aroma attribute on a structured scale (e.g., a 9-point hedonic scale or a visual analog scale).[8] The data are then statistically analyzed to determine the mean intensity ratings for each attribute and to assess the significance of any differences between samples.
GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.
-
Principle: A sample containing this compound is injected into a gas chromatograph. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a sniffing port.
-
Column: A non-polar or semi-polar capillary column is typically used for the separation of volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5°C/min.
-
Sniffing Port: The transfer line to the sniffing port should be heated to prevent condensation of the analytes. Humidified air is mixed with the effluent to prevent nasal dehydration of the panelist.
-
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Analytical Chemistry of this compound
The accurate identification and quantification of this compound in various matrices, such as food products, is crucial for understanding its contribution to flavor and for quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.
Quantitative Data
While this compound has been identified as a volatile component in garlic and onion, specific quantitative data on its concentration in these and other foods is not widely reported in the literature.[9] Its concentration can vary significantly depending on the cultivar, growing conditions, and processing methods.
Experimental Protocols
-
Extraction: For the analysis of this compound in food matrices like garlic or onion, a solvent extraction or a headspace sampling technique is typically employed.
-
Solvent Extraction: The sample is homogenized with an organic solvent such as dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample to adsorb the volatile compounds.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A capillary column with a non-polar or mid-polar stationary phase is suitable (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of approximately 1 mL/min.
-
Injector: Split/splitless injector, with the temperature set to around 250°C.[10]
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all compounds of interest.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.
-
| Parameter | Setting |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 40°C (2 min hold), then 5°C/min to 270°C (10 min hold) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Table 2: Example GC-MS Parameters for the Analysis of this compound. These parameters are illustrative and may require optimization depending on the specific instrument and sample matrix.[10]
Conclusion
This compound is a pivotal organosulfur compound that defines the characteristic aroma of many Allium species. A thorough understanding of its olfactory perception and the application of robust sensory and analytical methodologies are essential for researchers in flavor science, food technology, and drug development. The detailed protocols and data presented in this guide provide a framework for the accurate assessment of this important volatile compound. Further research is warranted to establish definitive odor thresholds and to quantify its presence in a wider range of food and biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonists of G‑Protein-Coupled Odorant Receptors Are Predicted from Chemical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Large-Scale G Protein-Coupled Olfactory Receptor–Ligand Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Descriptive Sensory Analysis of Alliums | Kalsec [kalsec.com]
- 7. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 8. A new methodology for sensory quality assessment of garlic based on metabolomics and an artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB008556) - FooDB [foodb.ca]
- 10. Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Decomposition of Methyl Propyl Trisulfide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl trisulfide (MPTS) is an organosulfur compound found in various plants, notably in the Allium genus, and is utilized as a flavoring agent.[1][2] Understanding its thermal stability and decomposition pathways is critical for applications in food science, fragrance development, and pharmacology. While specific experimental studies on the thermal decomposition of this compound are limited in publicly accessible literature, this guide synthesizes information from analogous organosulfur compounds to present a comprehensive overview of the expected decomposition products, reaction mechanisms, and appropriate analytical methodologies. At elevated temperatures, organic trisulfides undergo complex reactions, including S-S bond homolysis and disproportionation, leading to a variety of lower and higher-order polysulfides.[3][4] This document outlines the probable decomposition pathways and provides a generalized experimental protocol for their investigation using modern analytical techniques.
Introduction
This compound (CAS: 17619-36-2) is a volatile organic compound characterized by a central trisulfide (-S-S-S-) linkage flanked by a methyl and a propyl group.[5][6] Its presence contributes to the characteristic aromas of garlic and onions.[3] The thermal processing of foods and other materials containing MPTS necessitates a thorough understanding of its degradation profile. The thermal decomposition of organic polysulfides is known to proceed through radical mechanisms, initiating with the cleavage of the weak sulfur-sulfur bonds.[4] This process can lead to the formation of a complex mixture of volatile sulfur compounds, including disulfides, tetrasulfides, and elemental sulfur.[3][7] This guide provides a scientifically inferred framework for the thermal decomposition of MPTS, based on established principles of organosulfur chemistry.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is proposed to occur via a free-radical mechanism, initiated by the homolytic cleavage of one of the two sulfur-sulfur bonds. The central S-S bond is the most likely point of initial scission due to its lower bond dissociation energy compared to C-S or C-H bonds.
The process can be described in three main stages:
-
Initiation: At elevated temperatures (approaching its boiling point of 220.4°C or higher), the trisulfide molecule absorbs sufficient thermal energy to break an S-S bond, generating two thioradical intermediates.[8]
-
Propagation: These highly reactive radicals can then participate in several propagation steps. A key pathway is S-S metathesis (or disproportionation), where radicals attack another trisulfide molecule, leading to the formation of disulfides and tetrasulfides. This process continues until a stable equilibrium is reached or the reactants are consumed.[4]
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.
This proposed mechanism suggests that heating this compound does not result in a single set of products but rather a dynamic equilibrium of various polysulfides.
Caption: Proposed free-radical mechanism for the thermal decomposition of this compound.
Expected Decomposition Products
Based on the proposed radical mechanism and studies of analogous compounds like dimethyl trisulfide and di-n-propyl trisulfide, the thermal decomposition of MPTS is expected to yield a mixture of symmetrical and asymmetrical polysulfides through disproportionation and metathesis reactions.[4][9] Further degradation could also produce more volatile compounds.
Table 1: Potential Thermal Decomposition Products of this compound
| Product Class | Compound Name | Chemical Formula | Expected Formation Pathway |
|---|---|---|---|
| Disulfides | Methyl Propyl Disulfide | C₄H₁₀S₂ | Radical recombination/metathesis |
| Dimethyl Disulfide | C₂H₆S₂ | Metathesis | |
| Dipropyl Disulfide | C₆H₁₄S₂ | Metathesis | |
| Tetrasulfides | Methyl Propyl Tetrasulfide | C₄H₁₀S₄ | Radical recombination/metathesis |
| Dimethyl Tetrasulfide | C₂H₆S₄ | Metathesis | |
| Dipropyl Tetrasulfide | C₆H₁₄S₄ | Metathesis | |
| Other | Sulfur Dioxide | SO₂ | Oxidation (if oxygen is present)[3] |
| | Elemental Sulfur | S₈ | Degradation of higher polysulfides |
Experimental Protocols for Analysis
To empirically determine the thermal decomposition products and study the reaction kinetics, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.
General Experimental Workflow
The investigation of thermal decomposition typically follows a structured workflow from sample preparation to data interpretation. This involves subjecting the sample to controlled heating and analyzing the evolved gases to identify the degradation products and understand the reaction kinetics.
Caption: General experimental workflow for analyzing the thermal decomposition of MPTS.
Detailed Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol describes a generalized procedure for identifying volatile decomposition products.
-
Instrumentation:
-
A micro-furnace pyrolyzer directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile sulfur compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5-1.0 mg of pure this compound into a deactivated stainless steel sample cup.
-
-
Pyrolysis Parameters:
-
Set the pyrolyzer furnace to the desired decomposition temperature. This temperature should be determined from prior TGA analysis (e.g., the onset temperature of mass loss). A typical starting point could be 250°C, with experiments repeated at higher temperatures (e.g., 300°C, 400°C) to observe changes in the product distribution.
-
Pyrolysis Time: 15-30 seconds.
-
Interface Temperature: Maintain at a high temperature (e.g., 280°C) to prevent condensation of pyrolysis products.
-
-
GC-MS Parameters:
-
GC Inlet: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify the chromatographic peaks by comparing their mass spectra with established libraries (e.g., NIST, Wiley).
-
Confirm tentative identifications using retention indices where possible.
-
Perform semi-quantitative analysis by comparing the peak areas of the identified products.
-
Detailed Methodology: Thermogravimetric Analysis (TGA)
This protocol outlines a procedure for determining thermal stability and degradation kinetics.
-
Instrumentation:
-
A thermogravimetric analyzer capable of operating under an inert atmosphere.
-
-
Sample Preparation:
-
Place 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.
-
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to ensure an inert environment.
-
Heating Program (Dynamic):
-
Data Collection: Record mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the TGA and derivative thermogravimetric (DTG) curves.
-
Use the data from multiple heating rates to calculate the activation energy (Ea) of decomposition using isoconversional (model-free) methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models.[2]
-
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a robust framework for its behavior can be constructed from the principles of organosulfur chemistry and data from analogous compounds. The decomposition is expected to proceed via a free-radical mechanism, leading to a complex mixture of disulfides, tetrasulfides, and other polysulfides through S-S bond metathesis. For professionals in relevant fields, it is crucial to recognize that thermal processing will likely alter the chemical profile of this compound. The analytical workflows detailed in this guide, utilizing Py-GC-MS and TGA, provide a solid foundation for future experimental studies to precisely identify the decomposition products and quantify the kinetics of the reaction.
References
- 1. This compound, 17619-36-2 [thegoodscentscompany.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 17619-36-2 [smolecule.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. EP0614884A1 - Process for the preparation of unsymmetrical alkyl trisulfides and products - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
The Chemical Reactivity of the Trisulfide Bond: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trisulfide bond (R-S-S-S-R'), a unique chemical entity characterized by a linear chain of three sulfur atoms, has emerged from the shadows of its well-studied disulfide counterpart to become a focal point of intense research. Initially considered a rare and somewhat unstable curiosity, recent advancements have unveiled its critical roles in biological systems, its potential as a novel linker in drug development, and its nuanced chemical reactivity. This technical guide provides a comprehensive overview of the core principles governing the chemical reactivity of the trisulfide bond, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key signaling pathways.
Core Principles of Trisulfide Bond Reactivity
The trisulfide bond is distinguished by its central sulfur atom, which is in a unique chemical environment flanked by two other sulfur atoms. This arrangement imparts distinct reactivity patterns compared to the more common disulfide bond. The key factors governing its reactivity include the relatively low S-S bond dissociation energy, its susceptibility to nucleophilic and electrophilic attack, and its role as a "sulfane sulfur" donor.
Stability and Decomposition
Trisulfide bonds exhibit variable stability that is highly dependent on their chemical environment, including pH and the presence of other reactive species. Studies on biologically relevant trisulfides, such as those derived from cysteine, glutathione (B108866), and N-acetylcysteine, have provided valuable insights into their lability.
In aqueous solutions, the stability of trisulfides is significantly influenced by pH. For instance, cysteine and glutathione trisulfides are unstable under basic conditions due to the deprotonation of their ammonium (B1175870) groups, which exposes a reactive amine. In contrast, N-acetylcysteine trisulfide shows greater stability across a range of pH values.[1][2] The presence of primary and tertiary amines can also accelerate the degradation of trisulfides to the corresponding disulfide and elemental sulfur.[1][2]
Reactions with Thiols: A Gateway to Persulfides and H₂S
A hallmark of trisulfide reactivity is their facile reaction with thiols (R-SH). This reaction proceeds via a thiol-trisulfide exchange mechanism, leading to the formation of a disulfide and a persulfide (R-S-S-H). Persulfides are highly reactive sulfur species that are potent nucleophiles and antioxidants.[1][2]
The reaction can be summarized as follows: R-S-S-S-R + R'-SH ⇌ R-S-S-R' + R-S-SH
Furthermore, the central sulfur atom of a trisulfide can be reduced by two equivalents of a thiol to yield hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule.[1][2]
R-S-S-S-R + 2 R'-SH → 2 R-S-S-R' + H₂S
This reactivity positions trisulfides as important biological sources of both persulfides and H₂S, which are involved in a myriad of physiological processes.
Redox Chemistry: Oxidation and Reduction
The trisulfide linkage is redox-active. Electro-oxidation of organic trisulfides can proceed via an ECE (electrochemical-chemical-electrochemical) mechanism, forming sulfur-centered cationic intermediates (RS⁺ and RSS⁺). These reactive intermediates can then participate in further reactions, such as electrophilic addition to alkenes.[3]
Electrochemical reduction of trisulfides leads to the formation of a radical anion, which can fragment into a persulfide anion (RSS⁻) and a thiyl radical (RS•).[3] A common laboratory practice for the cleavage of both disulfide and trisulfide bonds in proteins and peptides is the use of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP effectively and irreversibly reduces the trisulfide bond.
Quantitative Data on Trisulfide Bond Reactivity
To facilitate a comparative understanding of trisulfide reactivity, the following tables summarize key quantitative data from the literature.
Table 1: Stability of Biologically Relevant Trisulfides
| Trisulfide | Condition | Half-life (t½) | Degradation Products | Reference |
| N-acetylcysteine trisulfide | In D₂O with butylamine (B146782) | 53 minutes | N-acetylcysteine disulfide, elemental sulfur | [2] |
| N-acetylcysteine trisulfide | In D₂O with triethylamine (B128534) | 2.2 hours | N-acetylcysteine disulfide, elemental sulfur | [1] |
| N-acetylcysteine tetrasulfide | In D₂O with butylamine | 1.5 minutes | N-acetylcysteine trisulfide, N-acetylcysteine disulfide, elemental sulfur | [2] |
| Glutathione trisulfide | pH 5.8 | 6.3 days | Glutathione disulfide, elemental sulfur | [2] |
| Glutathione trisulfide | pH 7.4 | 21.6 hours | Glutathione disulfide, elemental sulfur | [2] |
| Glutathione trisulfide | pH 9.0 | 19.0 hours | Glutathione disulfide, elemental sulfur | [2] |
| Cysteine trisulfide | In D₂O with butylamine (after 1 day) | ~63% degradation | Cystine, elemental sulfur | [1] |
| Cysteine trisulfide | In D₂O with triethylamine (after 1 day) | ~78% degradation | Cystine, elemental sulfur | [1] |
Table 2: Bond Dissociation Energy of Sulfur-Sulfur Bonds
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) | Reference |
| S-S | Dimethyl trisulfide | ~45 | [4] |
| S-S | Dimethyl tetrasulfide (central bond) | ~36 | [4] |
| S-S | Disulfide Bonds (general) | ~60 | [5] |
Table 3: Redox Potentials of Organic Sulfides
| Compound | Oxidation Peak Potential (V vs. Ag/AgCl) on Pt anode | Oxidation Peak Potential (V vs. Ag/AgCl) on GC anode | Reference |
| (C₆H₅)₂S₃ | 1.80 | 1.75 | [6] |
| (C₄H₉)₂S₃ | 1.75 | 1.65 | [6] |
| (C₆H₁₁)₂S₃ | 1.68 | 1.57 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of trisulfide bonds.
Synthesis of Cysteine Trisulfide
This protocol is adapted from known literature procedures for the synthesis of biologically relevant trisulfides using a sulfur transfer reagent.
Materials:
-
2,2′-Thiobis(isoindoline-1,3-dione) (sulfur transfer reagent)
-
L-cysteine
-
Deionized water
-
Syringe pump
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Prepare a solution of 2,2′-thiobis(isoindoline-1,3-dione) (2.8 mmol) in isopropanol (8 mL).
-
Prepare a solution of L-cysteine (2.8 mmol) in deionized water (8 mL).
-
Using a syringe pump, add the cysteine solution to the stirred solution of the sulfur transfer reagent at a controlled flow rate of 15 mL/h.
-
Allow the reaction mixture to stir for an additional 12 hours at room temperature.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with acetone and then with dichloromethane to remove impurities.
-
Dry the purified cysteine trisulfide product under vacuum.
Note: The purity of cysteine trisulfide can be challenging to achieve, often resulting in a mixture with the corresponding disulfide.[7] Careful control of reaction conditions is crucial.
Monitoring Trisulfide Reactions by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the stability and reactions of trisulfides in solution.
Materials:
-
Trisulfide sample (e.g., N-acetylcysteine trisulfide)
-
Deuterated water (D₂O)
-
Appropriate buffer (e.g., phosphate (B84403) buffer for pH control)
-
Reactant (e.g., thiol, amine)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the trisulfide in buffered D₂O at a known concentration (e.g., 10 mM).
-
Transfer a precise volume of the trisulfide solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Add the desired reactant (e.g., butylamine) to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic proton signals of the trisulfide and its degradation products in each spectrum.
-
Plot the concentration of the trisulfide as a function of time to determine the reaction kinetics and half-life.
Quantification of Trisulfides in Proteins by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of trisulfide modifications in proteins, such as monoclonal antibodies.
Materials:
-
Protein sample (e.g., monoclonal antibody)
-
Digestion enzymes (e.g., Lys-C, trypsin)
-
Denaturing and digestion buffers (e.g., urea (B33335), Tris buffer)
-
Formic acid
-
nano-Liquid chromatography system
-
High-resolution mass spectrometer (e.g., TOF/TOF or QTOF)
-
Data analysis software
Procedure:
-
Protein Digestion (Non-reducing):
-
Denature the protein sample in a buffer containing a chaotropic agent like urea.
-
Add Lys-C and incubate for 4 hours at 37°C.
-
Dilute the sample to reduce the urea concentration and add trypsin for overnight digestion at 37°C.
-
Quench the digestion by adding formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a nano-LC system for separation.
-
Elute the peptides into the mass spectrometer.
-
Acquire MS and MS/MS spectra. Trisulfide-containing peptides will have a mass shift of +32 Da compared to their disulfide-linked counterparts.
-
-
Data Analysis:
Signaling Pathways and Workflows
Trisulfides are intimately linked to the signaling pathways of hydrogen sulfide (H₂S) and persulfides. The following diagrams, rendered in DOT language, illustrate these relationships.
H₂S and Persulfide Generation from Trisulfides
Caption: Generation of persulfides and H₂S from trisulfides.
Mitochondrial Sulfide Oxidation Pathway
This pathway illustrates the enzymatic generation of persulfides from H₂S, which can exist in equilibrium with trisulfides.
Caption: The mitochondrial sulfide oxidation pathway.
Trisulfide Linker in Drug Delivery
This workflow illustrates the concept of a trisulfide-linked prodrug for targeted drug release in a high glutathione (GSH) environment, such as in tumor cells.
Caption: Trisulfide-mediated prodrug activation workflow.
Implications for Drug Development
The unique reactivity of the trisulfide bond has significant implications for the development of novel therapeutics.
-
Antibody-Drug Conjugates (ADCs): Trisulfide bonds are a common post-translational modification in monoclonal antibodies. Their presence can affect the drug-to-antibody ratio (DAR) during the manufacturing of ADCs that utilize cysteine-directed conjugation chemistries.[4][6][9][10] The reaction of reducing agents like TCEP with trisulfides consumes the reagent without generating free thiols for drug conjugation, necessitating careful monitoring and control of trisulfide levels.[6][11]
-
Redox-Sensitive Drug Delivery: The sensitivity of trisulfide bonds to the high glutathione concentrations found in tumor cells makes them attractive linkers for targeted drug delivery systems.[10][12] Prodrugs containing trisulfide linkers can remain stable in systemic circulation and selectively release their cytotoxic payload within the tumor microenvironment, potentially reducing off-target toxicity.[10][12]
-
H₂S and Persulfide Donors: Synthetic trisulfides are valuable research tools as donors of H₂S and persulfides, allowing for the investigation of the therapeutic potential of these signaling molecules in various disease models.
Conclusion
The trisulfide bond is a fascinating and functionally significant chemical entity. Its unique reactivity, particularly its lability in the presence of thiols and its role as a precursor to H₂S and persulfides, underpins its importance in biological redox signaling. For drug development professionals, a thorough understanding of trisulfide chemistry is crucial for the successful design and manufacturing of next-generation therapeutics, including ADCs and targeted drug delivery systems. As research in this area continues to expand, the trisulfide bond is poised to transition from a chemical curiosity to a key player in both our understanding of biology and the development of innovative medicines.
References
- 1. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01481F [pubs.rsc.org]
- 2. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]
- 5. Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein preparation for LC-MS/MS analysis [protocols.io]
- 8. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of Sulfur-35-Labeled Trisulfides and GYY-4137 as Donors of Radioactive Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Volatile Sulfur Compounds by Headspace SPME-GC-MS
Abstract
Volatile sulfur compounds (VSCs) are crucial in the aroma and off-flavor profiles of various products, including foods, beverages, and environmental samples. Their low odor thresholds and high reactivity present analytical challenges. This application note details a robust and sensitive method for the determination of VSCs using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free technique offers excellent sensitivity and requires minimal sample preparation.[1][2][3] The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of VSCs.
Introduction
Volatile sulfur compounds are a class of organic molecules containing sulfur that significantly impact the sensory qualities of consumer products and can be indicative of various biochemical processes.[4][5] Due to their low concentration and volatility, their analysis often requires a pre-concentration step.[4] Headspace solid-phase microextraction (HS-SPME) is an equilibrium-based extraction technique that is simple, fast, and solvent-free, making it an ideal choice for VSC analysis.[2][3] When combined with the separating power of gas chromatography and the specificity of mass spectrometry, HS-SPME-GC-MS provides a powerful tool for the identification and quantification of a wide range of VSCs.[2][4] This application note provides a comprehensive protocol for the analysis of VSCs, including sample preparation, HS-SPME conditions, GC-MS parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 75 µm Carboxen/PDMS.[4][6]
-
Vials: 20 mL amber headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Standard Solutions: Individual or mixed stock solutions of target volatile sulfur compounds in an appropriate solvent (e.g., methanol).
-
Internal Standard (IS): A suitable internal standard (e.g., ethyl methyl sulfide-d3) for quantification.
-
Salt: Sodium chloride (NaCl), analytical grade.
-
Matrix Modifiers (if necessary): Ethylenediaminetetraacetic acid (EDTA) to stabilize reactive thiols.[4]
-
Sample Matrix: The specific sample to be analyzed (e.g., wine, beer, water, vegetable homogenate).
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Autosampler: Gerstel MPS or equivalent, capable of performing automated SPME.
HS-SPME Procedure
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
For solid samples, use a consistent weight (e.g., 1-5 g) and consider homogenization or juicing.[5]
-
Add a consistent amount of salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.[4]
-
If analyzing reactive thiols, consider adding a small amount of EDTA (e.g., 1%).[4]
-
Spike the sample with the internal standard solution to a final concentration of, for example, 10 µg/L.
-
Immediately seal the vial with the screw cap.
-
-
Equilibration and Extraction:
-
Place the vial in the autosampler tray.
-
Equilibration: Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) with agitation to allow the volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature with continued agitation.[4] Optimal extraction time and temperature should be determined experimentally for the specific analytes and matrix.
-
-
Desorption:
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet.
-
Desorption Temperature: Typically 250°C.[7]
-
Desorption Time: 2-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.
-
GC-MS Parameters
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or similar column suitable for sulfur compound analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 33-200) for identification and Selected Ion Monitoring (SIM) for quantification of target compounds.
Data Presentation
The following table summarizes typical quantitative data for the analysis of selected volatile sulfur compounds using HS-SPME-GC-MS. These values can vary depending on the specific instrumentation and matrix.
| Compound | Abbreviation | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Linearity Range (µg/L) | R² |
| Hydrogen Sulfide | H₂S | 350 | 1150 | 0.5 - 20 | >0.99 |
| Methanethiol | MeSH | 50 | 165 | 0.1 - 20 | >0.99 |
| Dimethyl Sulfide | DMS | 10 | 33 | 0.05 - 20 | >0.99 |
| Carbon Disulfide | CS₂ | 1 | 3.3 | 0.01 - 20 | >0.99 |
| Dimethyl Disulfide | DMDS | 20 | 66 | 0.1 - 20 | >0.99 |
| Diethyl Sulfide | DES | 15 | 50 | 0.1 - 20 | >0.99 |
| Dimethyl Trisulfide | DMTS | 30 | 100 | 0.2 - 20 | >0.99 |
Data compiled from various sources for illustrative purposes.[6]
Mandatory Visualization
Caption: Workflow for Volatile Sulfur Compound Analysis.
Conclusion
The HS-SPME-GC-MS method described provides a sensitive, reliable, and high-throughput approach for the analysis of volatile sulfur compounds in a variety of matrices. The method is highly automatable and eliminates the need for organic solvents, aligning with green analytical chemistry principles. The provided protocol serves as a starting point for method development and can be optimized for specific applications and target analytes. The quantitative performance of the method makes it suitable for both research and quality control laboratories.
References
- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.jaas.ac.cn [en.jaas.ac.cn]
Application Note: Synthesis of Unsymmetrical Trisulfides Using Methyl and Propyl Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical trisulfides are organosulfur compounds characterized by a linear sequence of three sulfur atoms linking two different organic residues (R-S-S-S-R'). These moieties are found in various natural products, including those from the Allium and Brassica plant families, and are recognized for their diverse biological activities. In the realm of drug development, the trisulfide linkage is explored for its potential in creating prodrugs, targeted therapeutics, and compounds with unique redox-modulating properties. The synthesis of unsymmetrical trisulfides, such as methyl propyl trisulfide, presents a unique challenge due to the propensity for the formation of symmetrical byproducts. This document outlines a representative protocol for the synthesis of unsymmetrical trisulfides using methyl and propyl thiols as precursors, based on established chemical principles.
Data Presentation
Characterization data for the target compound, this compound, is summarized below. Please note that yields can vary significantly based on the specific synthetic method employed and optimization of reaction conditions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₄H₁₀S₃ |
| Molecular Weight | 154.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 220.4 °C at 760 mmHg |
| Density | 1.107 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.566 |
| ¹H NMR (CDCl₃, est.) | δ 2.45 (s, 3H, CH₃-S-), 2.85 (t, 2H, -S-CH₂-), 1.75 (sext, 2H, -CH₂-CH₂-), 1.05 (t, 3H, -CH₃) ppm |
| ¹³C NMR (CDCl₃, est.) | δ 23.5 (CH₃-S-), 43.0 (-S-CH₂-), 22.5 (-CH₂-CH₂-), 13.0 (-CH₃) ppm |
| Typical Yield Range | 30-70% |
Experimental Protocols
Two primary methods for the synthesis of unsymmetrical trisulfides from thiol precursors are presented below. Method 1 involves the sequential
Application Note: A Multi-Step Experimental Protocol for the Synthesis of Trisulfides from Alkenes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of organic trisulfides starting from alkenes. As a direct, single-step conversion of alkenes to trisulfides is not a widely established method, this protocol outlines a reliable two-stage approach. The first stage involves the conversion of the alkene to a vicinal dithiol intermediate. The second stage details the subsequent sulfurization of the dithiol to yield the target trisulfide. This application note includes comprehensive methodologies, a summary of representative yields, and a visual workflow to guide researchers in this synthetic transformation.
Introduction
Organic trisulfides are an important class of compounds with diverse applications in medicinal chemistry and materials science. While various methods exist for the synthesis of trisulfides, the direct sulfurization of a carbon-carbon double bond in an alkene to a trisulfide is not a common transformation. This protocol, therefore, details a robust and logical multi-step synthetic route.
The proposed pathway involves two key transformations:
-
Vicinal Dithiolation of the Alkene: The alkene is first converted into a vicinal dithiol (a compound with two thiol groups on adjacent carbons). This is achieved through a two-step process of bromination to form a vicinal dibromide, followed by nucleophilic substitution with a thiolating agent.
-
Sulfurization of the Vicinal Dithiol: The resulting dithiol is then reacted with a sulfur-transfer reagent to form the cyclic trisulfide.
This method provides a clear and adaptable route for the synthesis of a variety of trisulfides from readily available alkene starting materials.
Experimental Protocols
Stage 1: Synthesis of Vicinal Dithiol from Alkene
This stage is a two-step process: bromination of the alkene followed by conversion of the resulting dibromide to a dithiol.
Step 1a: Bromination of the Alkene
Materials:
-
Alkene (1.0 eq)
-
Bromine (1.0 eq) or Pyridinium (B92312) tribromide (1.0 eq)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the alkene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in DCM dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction. Alternatively, for a safer and more manageable procedure, pyridinium tribromide can be added portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vicinal dibromide, which can often be used in the next step without further purification.
Step 1b: Conversion of Vicinal Dibromide to Vicinal Dithiol
Materials:
-
Vicinal dibromide (1.0 eq)
-
Ethanol (B145695) or Dimethylformamide (DMF)
-
Thiocarbamide (Thiourea, 2.2 eq)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the vicinal dibromide (1.0 eq) in ethanol or DMF in a round-bottom flask.
-
Add thiourea (B124793) (2.2 eq) to the solution and heat the mixture to reflux. The reaction time will vary depending on the substrate and should be monitored by TLC.
-
After the formation of the bis-isothiouronium salt is complete, cool the reaction mixture.
-
Add a solution of sodium hydroxide and heat the mixture to hydrolyze the intermediate.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to protonate the thiolate anions.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dithiol can be purified by flash column chromatography.
Stage 2: Synthesis of Trisulfide from Vicinal Dithiol
This protocol is adapted from a general procedure for the synthesis of trisulfides from thiols using a phthalimide-based sulfur transfer reagent.[1]
Materials:
-
Vicinal dithiol (1.0 eq)
-
Dichloromethane (DCM)
-
Phthalimide-based disulfide reagent (e.g., N,N'-dithiodiphthalimide) (1.1 eq)
-
Triethylamine (B128534) (TEA) (if required for sterically hindered thiols)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the phthalimide-based disulfide reagent (1.1 eq) in DCM in a round-bottom flask.
-
In a separate flask, dissolve the vicinal dithiol (1.0 eq) in DCM.
-
Add the dithiol solution dropwise to the stirred solution of the sulfur transfer reagent. The final concentration should be approximately 40 mM with respect to the dithiol.[1]
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[1] For substrates with sterically hindered thiol groups, the addition of 0.5 equivalents of triethylamine (TEA) may be necessary to achieve higher yields.[1]
-
Upon completion, remove the solvent by rotary evaporation.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure trisulfide.
-
Dry the purified trisulfide under high vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Data Presentation
The following table summarizes representative yields for the conversion of various thiols to trisulfides using a phthalimide-based disulfide reagent, as this is a key step in the proposed protocol.
| Starting Thiol | Product Trisulfide | Yield (%) | Notes | Reference |
| Benzylthiol | Dibenzyl trisulfide | >95% | Reaction at room temperature for 2 hours. | [1] |
| Thiophenol | Diphenyl trisulfide | >95% | Reaction at room temperature for 2 hours. | [1] |
| 1-Dodecanethiol | Di(dodecyl) trisulfide | >95% | Reaction at room temperature for 2 hours. | [1] |
| 2-Methyl-2-propanethiol | Di(tert-butyl) trisulfide | >60% | Required 0.5 eq of triethylamine. | [1] |
| Glutathione (GSH) | Glutathione trisulfide | >70% | Solvent mixture of ACN-H₂O was used. | [1] |
| Thioglucose | Thioglucose trisulfide | >70% | Solvent mixture of ACN-H₂O was used. | [1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of trisulfides from alkenes.
Caption: Workflow for the multi-step synthesis of trisulfides from alkenes.
References
Application of Methyl Propyl Trisulfide as a Natural Food Preservative
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl trisulfide is a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa). It is recognized for its characteristic flavor and aroma and is listed as a flavoring agent that is Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1] Beyond its role as a flavoring agent, emerging research highlights its potential as a natural food preservative due to its inherent antimicrobial and antioxidant properties. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a natural alternative to synthetic food preservatives.
Organosulfur compounds from Allium species have been shown to be effective against a range of foodborne pathogens and spoilage microorganisms.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] These compounds contribute to the preservative effects by inhibiting microbial growth and delaying lipid oxidation, a major cause of food spoilage.[1][19][20][21][22][23][24][25]
Chemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₄H₁₀S₃
-
Molecular Weight: 154.32 g/mol
-
Appearance: Pale yellow liquid
-
Odor: Characteristic sulfurous, onion-like aroma
Data Presentation: Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for pure this compound against a wide range of foodborne pathogens is limited in publicly available literature, the antimicrobial efficacy of essential oils from garlic and onion, where this compound is a constituent, has been documented. The following table summarizes the MIC values of garlic and onion essential oils against common foodborne pathogens, providing an indication of the potential antimicrobial activity of this compound.
Disclaimer: The data presented below is for garlic and onion essential oils and should be considered as indicative of the potential of this compound. Further studies on the pure compound are necessary for precise determination of its antimicrobial spectrum and efficacy.
| Microorganism | Test Substance | MIC (mg/mL) | Reference |
| Listeria monocytogenes | Garlic Essential Oil | 0.100 | [6][7] |
| Onion Essential Oil | 0.025 | [6][7] | |
| Salmonella spp. | Garlic Essential Oil | 0.325 | [11] |
| Onion Essential Oil | Varies | [16] | |
| Escherichia coli | Garlic Essential Oil | 0.625 | [11] |
| Onion Essential Oil | Varies | [2] |
Data Presentation: Antioxidant Activity
The antioxidant capacity of organosulfur compounds is a key attribute for their application as food preservatives. The following table would be populated with quantitative data from antioxidant assays on this compound.
| Assay | Antioxidant Capacity (e.g., IC50, TEAC) | Reference |
| DPPH Radical Scavenging Activity | Data not available for pure compound | |
| ABTS Radical Cation Scavenging Assay | Data not available for pure compound |
Note: While specific data for this compound is not available, organosulfur compounds in garlic and onion are strongly correlated with their antioxidant activity.[1][19][20][21]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against foodborne pathogens.
Materials:
-
This compound
-
Test microorganism (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and pipettors
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in MHB overnight at 37°C. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in sterile MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound.
-
Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a spectrophotometer.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of this compound by measuring its ability to scavenge the DPPH radical.
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
-
96-well microtiter plates
Procedure:
-
Preparation of Test Solution: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This protocol details the ABTS assay to evaluate the antioxidant capacity of this compound.
Materials:
-
This compound
-
ABTS solution
-
Potassium persulfate solution
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark-colored ABTS•+ solution.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a specific volume of the this compound solution (at various concentrations) to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mandatory Visualizations
Caption: Postulated antimicrobial mechanism of this compound.
Caption: Workflow for MIC determination.
Caption: General workflow for antioxidant assays.
Application in Food Systems
The application of this compound as a food preservative requires consideration of several factors:
-
Food Matrix: The effectiveness of this compound can be influenced by the composition of the food product, including fat, protein, and water content.
-
Concentration: The optimal concentration will vary depending on the food type and the target microorganisms. It is crucial to use the lowest effective concentration to minimize sensory impact.
-
Sensory Impact: this compound has a potent, characteristic sulfurous aroma.[1] Sensory panel evaluations are essential to determine the acceptable levels that do not negatively affect the flavor and aroma profile of the final product. Studies on meat products with added Allium extracts have shown both positive and negative sensory impacts depending on the concentration and preparation.[23][24][26][27]
-
Stability: The stability of this compound under different processing conditions (e.g., heat treatment, pH changes) and during storage should be evaluated.
Safety and Regulatory Status
This compound is considered GRAS for use as a flavoring agent by the FDA.[1] However, when used as a food preservative, it is essential to adhere to the regulatory guidelines of the respective authorities.
Conclusion
This compound, a natural component of Allium species, demonstrates significant potential as a food preservative due to its antimicrobial and antioxidant properties. The provided protocols offer a framework for researchers to evaluate its efficacy and suitability for specific food applications. Further research is warranted to establish specific MIC values for the pure compound against a broader range of foodborne pathogens and to conduct comprehensive sensory analyses in various food matrices to optimize its application as a natural preservative.
References
- 1. Organosulfur and phenolic content of garlic (Allium sativum L.) and onion (Allium cepa L.) and its relationship with antioxidant activity | International Society for Horticultural Science [ishs.org]
- 2. Antimicrobial activity of essential oil of allium cepa [wisdomlib.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical Composition, Antibacterial and Antioxidant Activities of Six Essentials Oils from the Alliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Garlic, Onion, and Cinnamon Essential Oil Anti-Biofilms’ Effect against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition, Antimicrobial and Antioxidant Activity of Essential Oil from Allium tenuissimum L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of antibacterial efficacy of garlic (Allium sativum) and ginger (Zingiber officinale) crude extract against multidrug-resistant (MDR) poultry pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of In Vitro Inhibitory Activity of Extracts of Garlic, Ginger, and Onion Against Escherichia coli and Staphylococcus aureus Isolated from Milk of Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. tropicalhealthandmedicalresearch.com [tropicalhealthandmedicalresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Essential Oils as a Novel Anti-Biofilm Strategy Against Salmonella Enteritidis Isolated from Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Organosulfur and phenolic content of garlic (Allium sativum L.) and onion (Allium cepa L.) and its relationship with antioxidant activity [actahort.org]
- 23. Food Science of Animal Resources [kosfaj.org]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Antioxidant Stability of Meat Pâté with Allium cepa Husk Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Descriptive Sensory Analysis of Alliums | Kalsec [kalsec.com]
Application Notes and Protocols for In Vitro Antioxidant Capacity Testing of Methyl Propyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl trisulfide is an organosulfur compound naturally present in plants of the Allium genus, such as garlic and onions.[1] These compounds are known for their distinctive flavors and various potential health benefits, including antioxidant properties.[2][3] Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in understanding their therapeutic potential.
These application notes provide detailed protocols for three common in vitro assays to determine the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.
Data Presentation
| Assay | Parameter | This compound (Hypothetical Value) | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Assay | IC50 (µg/mL) | >100 | ~3.8 - 4.0 | ~2.4 - 8.5 |
| ABTS Assay | TEAC (Trolox Equivalents) | 0.8 | 1.0 | 1.1 |
| FRAP Assay | FRAP Value (µM Fe(II) Equivalents) | 150 | 500 | 600 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[5]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in an amber-colored bottle to protect it from light.[6]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions from the stock solution.
-
Prepare a Trolox or ascorbic acid standard curve (e.g., 0-50 µg/mL).
-
-
Assay Procedure:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ] x 100 Where:Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the control (DPPH solution without the sample).Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the sample with the DPPH solution.Asample -
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[7]
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve (e.g., 0-15 µM).
-
-
Assay Procedure:
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ] x 100Acontrol -
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is calculated by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically at 593 nm.[11][12]
Materials and Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a ferrous sulfate or Trolox standard curve (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 25 µL of the sample or standard solution.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.[11]
-
-
Calculation:
-
The FRAP value is determined from the standard curve and expressed as µM Fe(II) equivalents.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. Antioxidant and Antiproliferative Activities of Several Garlic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of some organosulfur compounds in vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Brothing Microdilution Method to Assess Antimicrobial Efficacy of Trisulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfides, a class of organosulfur compounds, have garnered significant interest for their potential antimicrobial properties. Accurate and standardized methods are crucial for evaluating their efficacy. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2] This document provides detailed application notes and protocols for utilizing the broth microdilution method to assess the antimicrobial efficacy of trisulfides, referencing the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[3][4][5][6][7][8]
Data Presentation: Antimicrobial Efficacy of Trisulfides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trisulfides against a range of microorganisms. This data is compiled from multiple studies to provide a comparative overview of their antimicrobial spectrum.
| Trisulfide Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Diallyl trisulfide (DATS) | Staphylococcus aureus | Gram-positive | 16 | [9] |
| Diallyl trisulfide (DATS) | Escherichia coli | Gram-negative | >512 | [9] |
| Diallyl trisulfide (DATS) | Candida albicans | N/A (Fungus) | <8 | [9] |
| Diallyl trisulfide (DATS) | Campylobacter jejuni | Gram-negative | ≤32 - 64 | [10][11] |
| Dibenzyl trisulfide (DTS) | Various Bacteria | Both | Not specified | [12] |
| Poly(trisulfide) oligomers | Staphylococcus aureus | Gram-positive | 16 | [11][13] |
| Poly(trisulfide) oligomers | Escherichia coli | Gram-negative | >512 | [11][13] |
| Poly(trisulfide) oligomers | Candida albicans | N/A (Fungus) | <8 | [11][13] |
Experimental Protocols
Preparation of Trisulfide Stock Solutions
Many trisulfides are hydrophobic and have limited solubility in aqueous media.[9][11][13] Therefore, proper preparation of stock solutions is critical for accurate MIC determination.
Materials:
-
Trisulfide compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber vials
-
Vortex mixer
Protocol:
-
Determine the desired highest concentration for the MIC assay.
-
Prepare a concentrated stock solution of the trisulfide compound in 100% DMSO. For example, to achieve a final highest concentration of 512 µg/mL in the assay with a 2% DMSO concentration, prepare a 25.6 mg/mL stock solution in DMSO.
-
Ensure the trisulfide is completely dissolved by vortexing.
-
Store the stock solution in amber vials at -20°C to protect from light and degradation.
Broth Microdilution Protocol (adapted from CLSI M07)
This protocol outlines the steps for performing the broth microdilution assay to determine the MIC of trisulfides.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial or fungal inoculum
-
Trisulfide stock solution
-
Sterile diluent (e.g., saline or CAMHB)
-
Multichannel pipette
-
Plate reader (optional)
-
Incubator
Protocol:
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
b. Preparation of Serial Dilutions in the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add an appropriate volume of the trisulfide stock solution to the first well of each row to achieve twice the desired highest final concentration. For example, to achieve a final concentration of 512 µg/mL with a 2% final DMSO concentration, add 4 µL of a 25.6 mg/mL stock to 196 µL of CAMHB in the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the trisulfide dilution.
-
The last two wells of a row should be reserved for controls:
-
Growth Control: 100 µL of CAMHB (no trisulfide) + 100 µL of inoculum.
-
Sterility Control: 200 µL of CAMHB (no trisulfide, no inoculum).
-
Solvent Control: 100 µL of CAMHB containing the highest concentration of DMSO used in the assay + 100 µL of inoculum.
-
c. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the trisulfide concentrations to their final desired values.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different incubation times and temperatures.
d. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the trisulfide that completely inhibits visible growth of the microorganism.
-
A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
-
The growth control well should show distinct turbidity. The sterility control and solvent control (at non-inhibitory concentrations) should remain clear.
Mandatory Visualizations
Experimental Workflow
References
- 1. pdb.apec.org [pdb.apec.org]
- 2. m.youtube.com [m.youtube.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. testinglab.com [testinglab.com]
- 5. Diallyl Trisulfide Suppresses the Production of Lipopolysaccharide-induced Inflammatory Mediators in BV2 Microglia by Decreasing the NF-κB Pathway Activity Associated With Toll-like Receptor 4 and CXCL12/CXCR4 Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Assimilation of alternative sulfur sources in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro erythrocytic membrane effects of dibenzyl trisulfide, a secondary metabolite of Petiveria alliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel bacterial sulfur oxidation pathway provides a new link between the cycles of organic and inorganic sulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. britannica.com [britannica.com]
Application Notes & Protocols: Methyl Propyl Trisulfide as a Reference Standard in Food Analysis
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl propyl trisulfide is a volatile organosulfur compound and a key contributor to the characteristic flavor and aroma of various foods, particularly those from the Allium genus, such as onions and garlic.[1][2][3] It is also utilized as a flavoring agent in the food industry and is recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][2] Accurate quantification of this compound is crucial for quality control in food production, flavor profile analysis, and research into the bioactive properties of food components. These application notes provide detailed protocols for the use of this compound as a reference standard in food analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C4H10S3 | [4] |
| Molecular Weight | 154.3 g/mol | [2] |
| Appearance | Pale yellow, mobile liquid | [2][4] |
| Odor | Powerful, penetrating, warm, herbaceous, reminiscent of onion | [2][4][5] |
| Boiling Point | 52°C at 1.2 mm Hg | [4] |
| Density | 1.095-1.101 g/mL at 25°C | [2][6] |
| Refractive Index | 1.558-1.570 at 20°C | [2][4] |
| CAS Number | 17619-36-2 | [2][4] |
| FEMA Number | 3308 | [2] |
Quantitative Data of this compound in Food Products
The following table summarizes the reported concentrations of this compound in the essential oils of onion and garlic. It is important to note that concentrations in fresh or processed foods are expected to be significantly lower.
| Food Product | Concentration/Percentage | Analytical Method | Reference |
| Onion (Allium cepa) Essential Oil | 5.20% of total essential oil | GC-MS | [7] |
| Wild Garlic (Allium vineale) Essential Oil | 7.9–13.2% of total essential oil | GC-MS | [8] |
| Garlic (Allium sativum) Essential Oil | 7.26% of total essential oil | GC-MS | [7] |
| Garlic (Allium sativum) Essential Oil | 14.5–19.2% of total essential oil | GC-MS | [8] |
Experimental Protocols
Preparation of this compound Standard Solutions for GC-MS Analysis
Accurate preparation of standard solutions is fundamental for the quantification of this compound in food samples.
Materials:
-
This compound reference standard (≥95% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol.
-
Bring the flask to volume with methanol.
-
Calculate the exact concentration based on the weight and purity of the standard.
-
Store the stock solution at -20°C in an amber vial to prevent degradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.
-
Typical concentration ranges for calibration curves for volatile sulfur compounds are in the ng/mL to low µg/mL range.[9] A suggested calibration curve might include the following concentrations: 10, 25, 50, 100, 250, and 500 ng/mL.
-
Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
HS-SPME is a sensitive and solvent-free extraction technique ideal for volatile compounds like this compound in complex food matrices.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Heating and stirring module for SPME
-
Food sample (e.g., homogenized onion or garlic)
-
Sodium chloride (NaCl)
Protocol:
-
Sample Preparation:
-
Homogenize the food sample to ensure uniformity.
-
Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
For liquid samples, pipette a known volume into the vial.
-
Add a known amount of an internal standard if using this quantification method.
-
Add sodium chloride (e.g., 1-2 g) to increase the volatility of the analytes.[9]
-
-
HS-SPME Extraction:
-
Place the vial in the heating and stirring module.
-
Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[9]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
-
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 154 (molecular ion), 111, and 79.
-
-
Quantification Method: External Standard Calibration
-
Inject the prepared working standard solutions into the GC-MS under the same conditions as the samples.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the food sample by interpolating its peak area on the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of this compound in food.
Caption: Logical relationship for accurate quantification using a reference standard.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Standard addition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of unsymmetrical trisulfides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of unsymmetrical trisulfides. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing unsymmetrical trisulfides?
The primary challenges in synthesizing unsymmetrical trisulfides (RS-S-SR') include controlling selectivity to avoid the formation of symmetrical disulfides (RS-SR and R'S-SR') and other polysulfides as byproducts.[1] Many synthetic methods suffer from limitations such as narrow substrate scopes, low yields, and the need for harsh reaction conditions which can be incompatible with sensitive functional groups.[1][2]
Q2: Why is the formation of symmetrical disulfides a common side reaction?
Symmetrical disulfides often form due to scrambling reactions or the decomposition of key intermediates. For instance, reactive persulfide intermediates (RSSH) can partially decompose into thiolates, which can then react to form disulfides.[1] Additionally, traditional methods involving the coupling of two different thiols can easily lead to a statistical mixture of symmetrical and unsymmetrical products.[3][4][5]
Q3: Are unsymmetrical trisulfides stable?
Unsymmetrical trisulfides exhibit moderate stability. They can be sensitive to basic conditions, light, and the presence of nucleophiles like amines, which can lead to degradation to the corresponding disulfides and elemental sulfur.[6] For example, cysteine and glutathione (B108866) trisulfides are unstable under basic conditions due to the deprotonation of their ammonium (B1175870) groups.
Q4: What are some common methods for purifying unsymmetrical trisulfides?
Purification of unsymmetrical trisulfides can be challenging due to their similar polarity to disulfide byproducts.[1] Common purification techniques include column chromatography on silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC).[7][8][9][10] Specific conditions, such as the choice of eluent and column matrix, are critical for successful separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of unsymmetrical trisulfides.
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield of the Desired Unsymmetrical Trisulfide | - Inefficient generation of the persulfide intermediate. - Decomposition of the persulfide intermediate. - Steric hindrance from bulky substrates. - Incorrect choice of sulfur electrophile. | - Ensure the base used (e.g., DBU) is fresh and added correctly to promote persulfide formation. - Maintain stable reaction conditions; persulfide stability is key to high yields.[1][2] - For sterically hindered substrates, consider longer reaction times or a more reactive electrophile. - S-succinimide and benzothiazole (B30560) disulfide are often effective electrophiles, while S-nitrosothiols may lead to disulfide formation.[1][2] |
| Major Product is the Symmetrical Disulfide | - Scrambling of the trisulfide product. - Decomposition of the persulfide intermediate to a thiolate. - Use of a strong base with base-sensitive substrates. | - Avoid harsh basic conditions that can promote scrambling. The use of a strong base like NaOMe can be problematic for some substrates.[1] - Optimize the reaction conditions to favor the reaction of the persulfide with the electrophile over its decomposition. - Consider methods that utilize milder conditions, such as the Fm-disulfide method.[1][2][11] |
| Formation of Multiple Polysulfide Byproducts | - Use of reagents like sulfur dichloride which can lead to a mixture of polysulfides. - Side reactions with certain functional groups. | - Employ methods with higher selectivity, such as those using phosphorodithioic disulfides or S-substituted sulphenylthiosulphates.[6][12][13] - Be aware that sulfur dichloride can react with olefinic, hydroxylic, or aromatic groups, leading to side products.[6] |
| Difficulty in Purifying the Unsymmetrical Trisulfide | - Similar polarity of the desired product and disulfide byproducts. - Decomposition of the product on the chromatography column. | - Use high-resolution purification techniques like HPLC. - Carefully select the column and eluent system for column chromatography. Sometimes a non-polar eluent system can improve separation. - Consider converting the trisulfide to a more easily purifiable derivative, followed by regeneration. - For protein-based trisulfides, on-column reduction during Protein A chromatography can be employed to convert trisulfides to disulfides.[7][10] |
| Product Decomposition Upon Storage | - Exposure to light. - Presence of basic impurities. - Inherent instability of the trisulfide. | - Store purified trisulfides in the dark at low temperatures.[6] - Ensure the product is free from any basic residues from the reaction or workup. - For biological applications, be mindful of their limited stability in aqueous solutions, especially in the presence of amines. |
Quantitative Data Summary
The following table summarizes the reported yields for different unsymmetrical trisulfide synthesis methods, providing a basis for comparison.
| Synthetic Method | Key Reagents | Substrate Scope | Reported Yield (%) | Reference |
| 9-Fluorenylmethyl (Fm) Disulfides | Fm-disulfide, DBU, S-succinimide or benzothiazole disulfide | Broad, including L-cysteine derivatives | Good to excellent (up to 82%) | [1][2] |
| Phosphorodithioic Disulfides | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, thiols | Aliphatic, aromatic, and L-cysteine derivatives | Very good | [14][15] |
| S-Substituted Sulphenylthiosulphates | S-substituted sulphenylthiosulphate, thiourea, alkyl electrophiles | Alkyl bromides, chlorides, iodides, and tosylates | Favorable | [12][13] |
| Sequential Coupling with Sulfur Dichloride | Thiols, sulfur dichloride | General | Can be low, with symmetric byproducts | [1] |
Experimental Protocols
Method 1: Synthesis of Unsymmetrical Trisulfides using 9-Fluorenylmethyl (Fm) Disulfides[1][4]
This method relies on the in-situ generation of a reactive persulfide intermediate from an Fm-disulfide precursor, which is then trapped by a sulfur-based electrophile.
Materials:
-
R-SSFm (9-fluorenylmethyl disulfide precursor)
-
R'-S-LG (Sulfur electrophile, e.g., N-thiosuccinimide or benzothiazole disulfide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a clean, dry flask, dissolve the R-SSFm precursor (1.0 equiv.) and the sulfur electrophile R'-S-LG (1.2 equiv.) in the anhydrous solvent.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add DBU (1.5 equiv.) dropwise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Method 2: Synthesis of Unsymmetrical Trisulfides using Phosphorodithioic Acid Derivatives[2][16]
This approach utilizes a phosphorodithioic acid-derived reagent for the efficient synthesis of unsymmetrical trisulfides.
Materials:
-
1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane
-
Thiol (R'-SH)
-
Solvent (e.g., Chloroform)
Procedure:
-
Dissolve the thiol (R'-SH) in the solvent in a reaction vessel.
-
Add a solution of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane in the same solvent to the thiol solution.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, the mixture can be directly purified by column chromatography to isolate the unsymmetrical trisulfide.
Visualizations
Caption: Experimental workflow for the synthesis of unsymmetrical trisulfides using the Fm-disulfide method.
References
- 1. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 6. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. skemman.is [skemman.is]
- 9. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Modeling on-column reduction of trisulfide bonds in monoclonal antibodies during protein A chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Unsymmetrical Trisulfides from S-Substituted Sulphenylthiosulphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Support Center: Prevention of Disulfide and Tetrasulfide Byproducts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted disulfide and tetrasulfide byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are disulfide and tetrasulfide byproducts, and why are they a concern?
Disulfide byproducts typically refer to incorrect disulfide bond pairings in proteins or peptides with multiple cysteine residues, a phenomenon known as disulfide scrambling.[1] This can lead to misfolded proteins with reduced biological activity and stability.[1][2] Tetrasulfide byproducts are less common but represent the insertion of additional sulfur atoms into a disulfide bond, forming a -S-S-S-S- linkage. These modifications introduce heterogeneity into the final product, which can be a significant concern for therapeutic proteins, potentially affecting efficacy and safety.
Q2: What are the primary causes of disulfide bond scrambling?
Disulfide scrambling is primarily caused by thiol-disulfide exchange reactions, which are accelerated under certain conditions. The main contributing factors are:
-
Presence of free thiol groups: Unpaired cysteine residues can attack existing disulfide bonds, leading to a rearrangement.[3]
-
Alkaline pH: A pH above 7.0 increases the concentration of the highly reactive thiolate anion (S-), which is the primary nucleophile in the exchange reaction.[4][5]
-
Elevated temperatures: Higher temperatures can increase reaction rates and expose previously buried cysteine residues by partial protein unfolding, increasing the risk of scrambling.[3]
-
Denaturing conditions: Denaturants can unfold the protein, making cysteine residues more accessible for unwanted reactions.[3]
Q3: How can I prevent disulfide bond scrambling during my experiments?
Preventing disulfide scrambling involves controlling the factors that promote it. Key strategies include:
-
pH Control: Maintaining a slightly acidic pH (e.g., below 6.5) keeps free thiols in their less reactive protonated state (-SH), significantly suppressing disulfide exchange.[2][6]
-
Alkylation (Capping): Blocking free thiol groups with an alkylating agent is a highly effective method.[3] N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA) are commonly used to covalently modify free cysteines, preventing them from participating in disulfide exchange.[3]
-
Temperature Control: Performing experiments at lower temperatures (e.g., 4°C) can slow down the rate of disulfide scrambling.[4]
-
Regioselective Disulfide Bond Formation: For complex peptides with multiple disulfide bonds, using orthogonal protecting groups for different cysteine pairs allows for their sequential and controlled oxidation, ensuring correct pairing.[4]
Q4: What leads to the formation of trisulfide and tetrasulfide byproducts?
Trisulfide bonds (-S-S-S-) are most commonly formed when a disulfide bond reacts with hydrogen sulfide (B99878) (H₂S).[2][7] H₂S can be generated from the degradation of cysteine, particularly in cell culture media.[2] This inserts an additional sulfur atom into the disulfide linkage. The formation of tetrasulfide bonds is less well-characterized in proteins but is thought to occur through a similar mechanism involving the reaction of disulfides or trisulfides with persulfides (RSSH) or other polysulfide species.[8][9]
Q5: How can I minimize the formation of trisulfide and tetrasulfide byproducts in recombinant protein production?
Strategies to control these byproducts primarily focus on limiting the availability of reactive sulfur species during cell culture and purification:
-
Control Cysteine Concentration: Since cysteine is a primary source of H₂S, optimizing the cysteine feeding strategy in cell culture can reduce trisulfide formation.[2][7]
-
Use Cysteine Derivatives: Supplementing cell culture media with S-sulfocysteine (SSC) has been shown to reduce trisulfide levels.[10]
-
Purification Strategies: Certain purification conditions can help remove trisulfides. This includes buffer exchange, pH control, and mild reduction steps.[10]
-
Gas Stripping: Stripping the cell culture fluid with nitrogen or argon gas can help remove dissolved H₂S.[2]
Troubleshooting Guides
Problem 1: I'm observing unexpected protein aggregation and loss of activity.
-
Possible Cause: Incorrect disulfide bond formation or scrambling is leading to misfolded and aggregated protein.[1][2]
-
Troubleshooting Steps:
-
Analyze Disulfide Linkages: Use non-reduced peptide mapping with LC-MS to determine if the correct disulfide bonds are present.[11]
-
Check for Free Thiols: Quantify the number of free cysteine residues in your sample. The presence of free thiols indicates a risk of scrambling.
-
Optimize Reaction pH: If your protocol uses a pH above 7, consider lowering it to the 6.0-6.5 range to minimize thiolate anion formation.[2]
-
Implement Alkylation: If your sample contains free thiols and you need to prevent scrambling during analysis, add an alkylating agent like NEM or IAA.[3]
-
Problem 2: My mass spectrometry data shows unexpected mass additions of +32 Da or +64 Da.
-
Possible Cause: These mass additions likely correspond to the formation of trisulfide (+32 Da) or tetrasulfide (+64 Da) bonds.[12]
-
Troubleshooting Steps:
-
Confirm with MS/MS: Use tandem mass spectrometry to fragment the modified peptide and confirm the location of the polysulfide bond.
-
Review Cell Culture Conditions: Investigate the cysteine concentration and feeding strategy in your cell culture protocol. High levels of cysteine can lead to H₂S production and subsequent trisulfide formation.[2][7]
-
Modify Purification Protocol: Introduce a mild reduction step or adjust the pH during purification to potentially convert trisulfides back to disulfides.[10]
-
Consider Media Additives: Evaluate the use of S-sulfocysteine or other scavengers of H₂S in your cell culture medium.[10]
-
Data Presentation
Table 1: Key Parameters Influencing Disulfide and Trisulfide Formation
| Parameter | Impact on Disulfide Scrambling | Impact on Trisulfide Formation | Recommended Control Measures |
| pH | Increased scrambling at pH > 7.0[3] | Higher pH can favor the reaction of H₂S with disulfides. | Maintain pH below 6.5 during sample handling and purification.[2][6] |
| Temperature | Increased scrambling at higher temperatures.[3] | Can influence the rate of cysteine degradation to H₂S. | Perform critical steps at reduced temperatures (e.g., 4°C).[4] |
| Free Thiols | Directly participate in thiol-disulfide exchange, causing scrambling.[3] | N/A | Alkylate free thiols with NEM or IAA for analytical purposes.[3] |
| Cysteine Conc. | N/A | High concentrations in cell culture can lead to H₂S production.[2][7] | Optimize cysteine feeding strategy; consider using S-sulfocysteine.[2][10] |
| H₂S Levels | N/A | Direct precursor for trisulfide formation.[2][7] | Strip cell culture with N₂ or Ar gas; use H₂S scavengers.[2] |
Experimental Protocols
Protocol 1: Alkylation of Free Thiols to Prevent Disulfide Scrambling
This protocol is designed to block free cysteine residues in a protein sample prior to analysis (e.g., peptide mapping).
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0)
-
N-ethylmaleimide (NEM) stock solution (e.g., 1 M in ethanol (B145695) or water)
-
Desalting column
Methodology:
-
Dissolve the protein sample to a concentration of approximately 1 mg/mL in the denaturing buffer.
-
Add NEM to a final concentration of 20 mM.
-
Incubate the mixture for 30 minutes at room temperature in the dark.
-
Remove excess NEM and denaturant by buffer exchange using a desalting column equilibrated with a suitable buffer for your downstream application (e.g., 50 mM Tris-HCl, pH 8.0 for enzymatic digestion).[4]
Protocol 2: Non-Reduced Peptide Mapping by LC-MS
This protocol provides a general workflow for identifying disulfide linkages.
Materials:
-
Alkylated protein sample (from Protocol 1)
-
Protease (e.g., Trypsin)
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 5% formic acid)
-
LC-MS system
Methodology:
-
Dilute the alkylated protein sample with the digestion buffer to reduce the denaturant concentration if necessary (e.g., Guanidine-HCl should be <0.5 M).
-
Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w for trypsin).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a suitable duration (e.g., 4-16 hours).
-
Stop the digestion by adding the quenching solution to lower the pH.
-
Analyze the resulting peptide mixture by LC-MS/MS. The disulfide-linked peptides will be identified as single precursor ions in the MS1 scan, which then fragment into their constituent peptides upon dissociation in the MS/MS scan.[11]
Visualizations
Caption: Mechanism of Disulfide Scrambling.
Caption: Workflow for Preventing Scrambling During Analysis.
Caption: Troubleshooting Unexpected Disulfide/Polysulfide Byproducts.
Caption: Proposed Pathway for Trisulfide and Tetrasulfide Formation.
References
- 1. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Possible molecular basis of the biochemical effects of cysteine-derived persulfides [frontiersin.org]
- 4. The reaction of hydrogen sulfide with disulfides: formation of a stable trisulfide and implications for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2707383B1 - Methods of preventing and removing trisulfide bonds - Google Patents [patents.google.com]
- 6. Reductive Stress of Sulfur-Containing Amino Acids within Proteins and Implication of Tandem Protein–Lipid Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling trisulfide modification in recombinant monoclonal antibody produced in fed-batch cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrasulfide bond boosts the anti-tumor efficacy of dimeric prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD - PMC [pmc.ncbi.nlm.nih.gov]
Stability of methyl propyl trisulfide in aqueous solutions and biological media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl propyl trisulfide. The information is designed to address common challenges encountered during experiments involving its stability in aqueous solutions and biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in my experiments?
A1: The stability of this compound, like other organic trisulfides, is primarily influenced by the chemical environment. Key factors include:
-
pH: While specific data for this compound is limited, related biological trisulfides show pH-dependent stability. For instance, cysteine and glutathione (B108866) trisulfides are less stable in alkaline conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition may lead to the release of volatile compounds like sulfur dioxide.[3]
-
Presence of Reducing Agents: Biological thiols, such as glutathione or cysteine, can react with the trisulfide bond, leading to the formation of disulfides and persulfides.[1]
-
Presence of Amines: Amines can induce the rapid degradation of trisulfides into their corresponding disulfides and elemental sulfur.[1][4]
Q2: I'm observing a rapid loss of this compound in my cell culture media. What could be the cause?
A2: Rapid degradation in cell culture media is likely due to the complex composition of the media. Potential causes include:
-
Reaction with Thiols: Cell culture media is often supplemented with amino acids like cysteine, and cells themselves contain high concentrations of glutathione. These thiols can react with and reduce the trisulfide bond of this compound.[1]
-
Amine-Mediated Degradation: The presence of amino acids and other amine-containing compounds in the media can catalyze the degradation of the trisulfide.[1][4]
-
Enzymatic Action: Although less characterized for this specific compound, cellular enzymes may contribute to the metabolism of this compound.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products in aqueous and biological environments are expected to be the corresponding disulfides (methyl propyl disulfide, dimethyl disulfide, dipropyl disulfide) and elemental sulfur.[1][3] Under thermal stress, sulfur dioxide may also be formed.[3]
Q4: How can I analyze the stability of this compound in my samples?
A4: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the detection and quantification of volatile sulfur compounds like this compound.[3] For enhanced sensitivity, especially with volatile compounds, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be utilized.[3]
Troubleshooting Guides
Problem: Inconsistent results in bioactivity assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Store stock solutions at -80°C for short-term storage and minimize freeze-thaw cycles. |
| Rapid Degradation in Assay Buffer/Media | Perform a time-course stability study of this compound in your specific assay buffer or cell culture media. Analyze samples at different time points using GC-MS to determine the compound's half-life under your experimental conditions. Consider this degradation rate when interpreting bioactivity data. |
| Interaction with Assay Components | Evaluate potential reactions with other components in your assay, such as reducing agents (e.g., DTT) or other sulfur-containing molecules. |
Problem: Precipitate formation in aqueous solutions.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has low estimated water solubility.[5][6] Ensure the final concentration in your aqueous solution does not exceed its solubility limit. The use of a co-solvent like DMSO or ethanol (B145695) may be necessary, but be mindful of its potential effects on your experimental system. |
| Formation of Elemental Sulfur | Degradation of trisulfides can lead to the formation of elemental sulfur, which is insoluble in water.[1] If a precipitate forms over time, it may be indicative of compound degradation. |
Data Presentation: Stability of Related Biological Trisulfides
Table 1: Half-lives of Biological Trisulfides at Different pH Values
| Trisulfide | pH | Temperature (°C) | Half-life | Reference |
| Cysteine Trisulfide | 7.0 | Not Specified | 16.9 days | [1] |
| Cysteine Trisulfide | 9.0 | Not Specified | 11.4 days | [1] |
| Glutathione Trisulfide | 5.8 | Not Specified | 6.3 days | [1] |
| Glutathione Trisulfide | 7.4 | Not Specified | 0.90 days (21.6 h) | [1] |
| Glutathione Trisulfide | 9.0 | Not Specified | 0.79 days (19.0 h) | [1] |
| N-Acetylcysteine Trisulfide | All tested pH values | Not Specified | Stable | [1] |
Table 2: Amine-Induced Degradation of N-Acetylcysteine (NAC) Polysulfides
| Compound | Amine | Temperature (°C) | Half-life | Reference |
| NAC Trisulfide | Butylamine | 37 | 53 minutes | [1][4] |
| NAC Tetrasulfide | Butylamine | 37 | 1.5 minutes | [1][4] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Test Solutions: Spike the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) with the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to minimize its effect.
-
Incubation: Incubate the test solutions at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the test solution.
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Sample Quenching/Extraction: Immediately quench any further reaction and extract the remaining this compound. This can be achieved by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer.
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Analysis: Analyze the organic extracts by GC-MS to quantify the concentration of this compound.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing this compound stability.
References
- 1. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 17619-36-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 17619-36-2 [thegoodscentscompany.com]
- 6. Showing Compound this compound (FDB008556) - FooDB [foodb.ca]
Technical Support Center: Analysis of Methyl Propyl Trisulfide by Gas Chromatography
Welcome to the technical support center for the gas chromatography (GC) analysis of methyl propyl trisulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during the analysis of this thermally sensitive organosulfur compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound by GC?
A1: The main challenges in analyzing this compound (MPTS) stem from its thermal lability and the reactivity of its sulfur atoms. These characteristics can lead to several analytical issues, including:
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Analyte Degradation: MPTS can degrade at high temperatures commonly used in GC inlets, leading to the formation of other sulfur compounds and inaccurate quantification.
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Peak Tailing: As an active compound, MPTS can interact with active sites within the GC system (e.g., inlet liner, column), resulting in asymmetrical peak shapes.[1][2][3]
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Poor Reproducibility: Inconsistent sample introduction and degradation can lead to poor reproducibility of results.
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Contamination and Carryover: Sulfur compounds can be adsorbed onto surfaces in the injection port, leading to carryover in subsequent analyses.[4]
Q2: My chromatogram shows no peak for this compound, or the peak is much smaller than expected. What is the likely cause?
A2: A small or absent peak for this compound is often an indication of analyte degradation in the hot injector. Trisulfides are known to be thermally unstable and can undergo disproportionation or decomposition at elevated temperatures.[5] This can result in the formation of more volatile and/or less volatile sulfur compounds, such as dimethyl disulfide, dipropyl disulfide, and elemental sulfur. Additionally, active sites in the GC inlet can catalytically degrade the analyte.[6]
Q3: I am observing significant peak tailing for my this compound peak. How can I resolve this?
A3: Peak tailing for active compounds like this compound is commonly caused by interactions with active sites in the GC system.[1][2][3] Here are the primary areas to troubleshoot:
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Inlet Maintenance: The GC inlet is a frequent source of activity. Regularly replace the septum, inlet liner, and O-ring to prevent the accumulation of active sites.[3]
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Inert Flow Path: Ensure you are using a deactivated inlet liner and a high-quality, inert GC column specifically designed for the analysis of sulfur compounds.
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Column Contamination: The front end of the GC column can become contaminated with non-volatile residues, creating active sites. Trimming 15-20 cm from the inlet end of the column can often restore peak shape.[3]
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GC Parameters: Sub-optimal GC method parameters, such as an excessively high inlet temperature or a slow carrier gas flow rate, can contribute to peak tailing.[3]
Q4: What are the expected degradation products of this compound during GC analysis?
A4: While specific studies on the thermal degradation of this compound during GC analysis are not abundant, based on the behavior of other alkyl trisulfides, the likely degradation pathway is disproportionation. This process can lead to the formation of corresponding disulfides and tetrasulfides, as well as other sulfur species. For instance, dimethyl trisulfide (DMTS) has been observed to degrade into dimethyl disulfide (DMDS) and dimethyl tetrasulfide (DM4S) at high temperatures. Therefore, it is reasonable to expect the formation of dimethyl disulfide, dipropyl disulfide, methyl propyl disulfide, and potentially tetrasulfides from the degradation of this compound.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.
Issue 1: Analyte Degradation / Low Recovery
| Symptom | Possible Cause | Suggested Remedy |
| Small or no peak for this compound. | High Inlet Temperature: The injector temperature is too high, causing thermal decomposition.[5] | Lower the inlet temperature in 20°C increments (e.g., start at 250°C and decrease to 200°C or lower) to find the optimal balance between volatilization and degradation.[4] |
| Appearance of unexpected peaks corresponding to other sulfur compounds (e.g., disulfides). | Active Sites in the Inlet: The inlet liner or packing material has active sites that catalyze degradation. | Use a deactivated liner, preferably with deactivated glass wool. Consider using a liner with a taper to minimize contact with hot metal surfaces.[3] |
| Prolonged Residence Time in Inlet: The analyte spends too much time in the hot injector, leading to increased degradation. | Increase the carrier gas flow rate to reduce the residence time. For splitless injections, optimize the purge activation time. | |
| Inappropriate Injection Technique: Hot split/splitless injection is causing degradation. | Consider using a "cold" injection technique such as a Programmable Temperature Vaporizer (PTV) inlet if available. |
Issue 2: Poor Peak Shape (Tailing)
| Symptom | Possible Cause | Suggested Remedy |
| Asymmetrical peak with a "tail" extending to the right. | Contaminated or Active Inlet Liner: The liner has active sites (e.g., silanol (B1196071) groups, metal oxides) that interact with the sulfur atoms.[1][3] | Replace the inlet liner with a new, deactivated one. Perform regular inlet maintenance.[3] |
| Contaminated GC Column: The head of the column is contaminated with non-volatile matrix components. | Trim 15-20 cm from the inlet end of the column.[3] | |
| Improper Column Installation: The column is not installed correctly in the inlet or detector, creating dead volume.[2] | Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[2] | |
| Sub-optimal Flow Rate: The carrier gas flow rate is too low, leading to increased band broadening.[3] | Optimize the carrier gas flow rate for your column dimensions. | |
| Solvent-Phase Mismatch: The polarity of the solvent and the stationary phase are not compatible.[1] | If possible, choose a solvent that is more compatible with the stationary phase. |
Experimental Protocols
Recommended GC Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Justification |
| Inlet | Split/Splitless | Allows for flexibility based on sample concentration. |
| Inlet Temperature | 200 - 250 °C (start at 220°C and optimize) | Balances efficient volatilization with minimizing thermal degradation. |
| Liner | Deactivated, single taper with deactivated glass wool | Crucial for preventing analyte degradation and peak tailing.[3] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split for higher concentrations to minimize inlet residence time. Use splitless for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow for a 0.25 mm ID column) | Optimal flow rate prevents band broadening.[3] |
| Column | Inert, low-bleed column (e.g., DB-5ms, HP-5ms, or a specialized sulfur column) 30 m x 0.25 mm ID, 0.25 µm film thickness | An inert column is essential to prevent interactions with the analyte. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A low initial temperature helps to focus the analyte at the head of the column, improving peak shape.[3] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides positive identification, while FID offers good sensitivity. |
| Solvent Delay (for MS) | 3 - 5 min | To protect the filament from the solvent peak. |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low or no this compound peak.
Caption: Troubleshooting workflow for this compound peak tailing.
References
Purification techniques for isolating methyl propyl trisulfide from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of methyl propyl trisulfide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: Common impurities depend on the synthetic route, but often include unreacted starting materials such as methyl thiol and propyl thiol, as well as side products like dimethyl disulfide, dipropyl disulfide, dimethyl trisulfide, dipropyl trisulfide, and higher polysulfides.[1][2] The reaction of a thiol with a disulfide can lead to the formation of unsymmetrical disulfides, which could also be present as impurities.
Q2: What are the recommended purification techniques for isolating this compound?
A2: The primary methods for purifying this compound are flash column chromatography and fractional distillation under reduced pressure. For very high purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I effectively remove unreacted thiols from my crude product?
A3: Unreacted thiols can often be removed by washing the crude reaction mixture with a mild aqueous base, such as a 5% sodium bicarbonate solution. This will deprotonate the thiols, forming water-soluble thiolates that can be separated in the aqueous layer. Ensure the product is then washed with brine and thoroughly dried before proceeding with further purification.
Q4: Is this compound stable during purification?
A4: this compound is reasonably stable, but can undergo disproportionation to the corresponding disulfide and tetrasulfide, especially at elevated temperatures. Therefore, it is advisable to use lower temperatures during distillation (under vacuum) and to avoid prolonged exposure to high heat. Trisulfide metathesis can also occur, particularly in the presence of certain reagents or conditions.
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of this compound from disulfide and other polysulfide impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all sulfur compounds to elute together. Start with a non-polar solvent system, such as hexanes or heptane, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. An Rf value of ~0.3 for this compound on a TLC plate is a good starting point.[3] |
| Column Overloading | Too much crude material on the column will lead to broad peaks and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel. |
| Improper Column Packing | Channels or cracks in the silica gel bed will result in a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[3][4] |
| Co-elution of Impurities | The disulfide and other polysulfide analogs may have very similar polarities to the desired trisulfide. In this case, a very slow gradient elution or the use of a different stationary phase (e.g., silver nitrate (B79036) impregnated silica gel) may be necessary to improve separation. |
Problem: The purified this compound contains silica gel.
| Possible Cause | Solution |
| Fine Silica Particles in Eluent | Very fine silica particles may have passed through the column frit or cotton plug. |
| Filter the collected fractions containing the product through a syringe filter (e.g., 0.45 µm PTFE) before concentrating the solvent. | |
| Improper Column Packing | If a cotton plug is used, ensure it is packed tightly enough to retain the silica. A layer of sand on top of the silica gel can also help prevent disturbance of the stationary phase during solvent addition.[3] |
Distillation
Problem: The product decomposes during distillation.
| Possible Cause | Solution |
| Distillation Temperature is Too High | This compound can decompose at its atmospheric boiling point (~220 °C).[5] |
| Perform the distillation under reduced pressure to lower the boiling point. A high-vacuum system is recommended. | |
| Prolonged Heating | Extended heating, even at lower temperatures, can lead to degradation. |
| Ensure the distillation apparatus is set up for efficient heating and collection to minimize the distillation time. Use a heating mantle with good temperature control. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase (e.g., by adding 1-5% diethyl ether or dichloromethane to the hexanes).
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Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture or a purified fraction in a suitable solvent (e.g., dichloromethane).
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Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Illustrative):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify this compound and potential impurities based on their retention times and mass spectra. The NIST database can be a valuable resource for spectral comparison.[6]
Quantitative Data Summary
The following tables provide illustrative data for typical purification outcomes. Actual results may vary depending on the specific reaction conditions and purification setup.
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity (%) | Typical Yield (%) | Throughput | Cost |
| Flash Column Chromatography | 90-98 | 60-85 | Moderate | Low |
| Fractional Distillation | 95-99 | 70-90 | High | Low |
| Preparative RP-HPLC | >99 | 40-70 | Low | High |
Table 2: Illustrative GC-MS Analysis of a Crude Reaction Mixture
| Retention Time (min) | Compound | Relative Abundance (%) |
| 5.2 | Dimethyl Disulfide | 5 |
| 7.8 | Methyl Propyl Disulfide | 15 |
| 9.5 | Dipropyl Disulfide | 10 |
| 11.2 | This compound | 60 |
| 12.5 | Dipropyl Trisulfide | 5 |
| 13.8 | Higher Polysulfides | 5 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in flash chromatography.
References
Improving the extraction efficiency of methyl propyl trisulfide from plant materials
Welcome to the technical support center for the extraction of methyl propyl trisulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving extraction efficiency from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant materials can it be extracted?
A1: this compound is a volatile organosulfur compound, a key contributor to the characteristic aroma and flavor of plants in the Allium genus.[1][2] It is formed through enzymatic reactions when the plant's cells are disrupted.[2] The most common sources for extraction include garlic (Allium sativum), onions (Allium cepa), and leeks (Allium ampeloprasum).[1][2][3]
Q2: Which extraction method provides the highest yield of this compound?
A2: The yield can vary significantly based on the method and plant material. Supercritical Fluid Extraction (SFE) with CO2 is highly efficient and selective for organosulfur compounds, with yields from garlic reported between 0.65% and 1.0%.[4][5] Conventional solvent extraction using ethanol (B145695) has reported higher total extract yields (around 5.5%), but it is less selective than SFE, meaning the final extract contains more non-target compounds.[4][5] Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also known to increase yields and reduce extraction times.[6][7]
Q3: How can I confirm the presence and quantity of this compound in my extract?
A3: The primary analytical method for identifying and quantifying volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] For enhanced sensitivity, especially with low concentrations, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is recommended.[1][8] High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of related sulfur compounds.[9][10]
Q4: What are the critical stability and storage considerations for this compound?
A4: Trisulfides are known to be relatively unstable and can be susceptible to degradation under certain conditions.[1] Exposure to high temperatures, extreme pH, and light can lead to decomposition.[6][11] Therefore, it is crucial to use extraction methods that avoid excessive heat, such as Supercritical Fluid Extraction (SFE) or performing solvent extractions at controlled, lower temperatures.[6][12] Crude extracts and purified compounds should be stored in sealed, dark glass vials at low temperatures (e.g., 4°C) to minimize degradation.[2]
Q5: Which extraction method is considered the most environmentally friendly or "green"?
A5: Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is widely regarded as a green technology.[12] CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no harmful solvent residues.[12] Other modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also considered greener alternatives to traditional solvent extraction because they significantly reduce the consumption of organic solvents.[7][11][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or Inconsistent Crude Extract Yield
Q: My initial extraction is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yield is a common problem that can be traced to several factors related to the raw material, solvent choice, and extraction method.[6][14]
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Possible Cause 1: Inefficient Material Preparation. The surface area of the plant material is critical for solvent penetration.
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Possible Cause 2: Suboptimal Solvent Selection. The chosen solvent may not have the correct polarity to effectively solubilize this compound.
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Possible Cause 3: Inefficient Extraction Method. Simple methods like maceration can be slow and inefficient.[6][7]
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Possible Cause 4: Insufficient Extraction Parameters (Time, Temperature, Pressure).
-
Solution: Systematically optimize your parameters. For SFE, increasing pressure (up to 400 bar) has been shown to increase yield.[4][5] For solvent extraction, ensure sufficient time is allowed for the solvent to penetrate the matrix (e.g., 24 hours for maceration).[2] For MAE, parameters like microwave power and time are critical.[13]
-
Caption: Troubleshooting workflow for low extraction yield.
Problem 2: Suspected Compound Degradation
Q: My extract has a weak aroma or analysis shows low purity. I suspect the this compound is degrading. What should I do?
A: Thermal degradation is a significant risk, especially with methods that use heat, such as Soxhlet or steam distillation.[6][11]
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Possible Cause 1: High Extraction Temperature. Many organosulfur compounds are sensitive to heat.
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Solution: If using Soxhlet, switch to a solvent with a lower boiling point to reduce the extraction temperature.[6] Better yet, transition to a non-thermal or low-temperature method like Supercritical Fluid Extraction (SFE), which operates at mild temperatures (35-50°C) and protects against oxidation.[4][5][12]
-
-
Possible Cause 2: pH Instability. The pH of the extraction medium can affect the stability of the target compound.
-
Solution: If using aqueous or polar solvents, consider using buffers to control the pH during the extraction process.[6]
-
-
Possible Cause 3: Oxidative Degradation. Exposure to oxygen, especially at elevated temperatures, can degrade trisulfides.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to help in method selection and optimization.
Table 1: Supercritical Fluid Extraction (SC-CO2) of Garlic
| Parameter | Value Range | Optimal Condition | Reference(s) |
| Yield | 0.65 - 1.0% | ~1.0% | [4][5] |
| Temperature | 35 - 60°C | 35 - 50°C | [4][5] |
| Pressure | 150 - 400 bar | 300 - 400 bar | [4][5] |
| Advantages | High selectivity, no solvent residue, low temperature | - | [4][12] |
Table 2: Conventional Solvent & Steam Extraction
| Method | Solvent / Medium | Key Parameters | Yield | Reference(s) |
| Solvent Extraction | Ethanol | Stirred Tank | 5.5% (less selective) | [4][5] |
| Solvent Extraction | Dichloromethane | 2:1 solvent:sample (v/w), 24h maceration | Not specified | [2] |
| Steam Distillation | Water/Steam | 2.5 - 3 hours distillation time | Not specified | [2] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Garlic
This protocol is based on optimized parameters for extracting organosulfur compounds.
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Material Preparation: Dry fresh garlic cloves and grind them into a fine powder.
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Apparatus Setup: Load approximately 100 g of the garlic powder into the extractor vessel of the SFE pilot plant.
-
Parameter Setting:
-
Set the extractor temperature to 40°C .
-
Set the pressure to 350 bar .
-
Set the separator temperature to 307 K (34°C) .
-
-
Extraction Process:
-
Collection & Storage: Collect the resulting oleoresin from the separator. Store the extract in a sealed, dark glass vial at 4°C.
Protocol 2: Solvent Extraction with Dichloromethane
This protocol describes a standard maceration technique.
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Material Preparation: Finely chop 500 g of fresh onions or garlic.[2]
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Extraction Process:
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure. Crucially, maintain a water bath temperature below 40°C to prevent thermal degradation. [2]
-
-
Storage: Store the concentrated crude extract in a sealed, dark glass vial at 4°C.[2]
Caption: General experimental workflow for extraction.
References
- 1. Buy this compound | 17619-36-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of extraction conditions and fiber selection for semivolatile analytes using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of allicin in garlic: supercritical fluid extraction and standard addition of alliin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skemman.is [skemman.is]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant effects of supercritical fluid garlic extracts in canned artichokes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Optimization of Allium sativum solvent extraction for the inhibition of in vitro growth of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Catalyst Poisoning in the Synthesis of Sulfur-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning during the synthesis of sulfur-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my reaction?
A1: The primary indicators of catalyst poisoning include:
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A significant and often rapid decrease in reaction rate or a complete halt in reactant conversion.
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A decline in product selectivity, leading to the formation of unwanted byproducts.
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The necessity for more extreme reaction conditions, such as higher temperatures or pressures, to achieve the same results as with a fresh catalyst.
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Observable changes in the physical appearance of the catalyst, such as a change in color or aggregation.[1]
Q2: Which catalysts are most susceptible to poisoning by sulfur compounds?
A2: Noble metal catalysts are particularly vulnerable to sulfur poisoning. These include palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) catalysts, which are commonly used in hydrogenation and other synthetic transformations.[1][2][3]
Q3: What are the primary mechanisms of sulfur-induced catalyst deactivation?
A3: Sulfur compounds deactivate catalysts through several mechanisms:[4][5]
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Sulphidation: Direct adsorption of sulfur onto the catalyst's active metal sites, forming strong metal-sulfur bonds that block reactants.[2][4][6]
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Sulphatization: In oxidizing environments, sulfur species can form sulfates on the catalyst surface or support, which can also block active sites.
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Alteration: The presence of sulfur can modify the electronic properties of the catalyst, reducing its activity.
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Coke Formation: A poisoned catalyst can become more prone to the formation of carbonaceous deposits (coke), which further block active sites.[4][5]
Q4: Can a sulfur-poisoned catalyst be regenerated?
A4: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The success of regeneration depends on the severity of the poisoning, the type of catalyst, and the regeneration method used. Common techniques include thermal treatment and chemical washing.[7][8]
Troubleshooting Guides
Issue 1: Sudden Drop in Reaction Conversion
Symptom: Your reaction, which was proceeding smoothly, shows a sudden and sharp decrease in the conversion of the starting material.
Possible Cause: This is a classic sign of acute catalyst poisoning, likely due to the introduction of a sulfur-containing impurity.
Troubleshooting Steps:
-
Analyze Feedstock and Solvents:
-
Use analytical techniques like gas chromatography with a sulfur-selective detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) to test your starting materials, reagents, and solvents for trace sulfur compounds.
-
Common culprits include thiols, thioethers, and thiophenes.[3]
-
-
Purify the Feedstock:
-
Evaluate Hydrogen Source:
-
If using hydrogen gas, ensure it is of high purity. Carbon monoxide and sulfur compounds can be present in lower-grade hydrogen and act as catalyst poisons.[3]
-
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
Symptom: You observe a slow but steady decrease in catalyst activity and/or selectivity with each subsequent use of a recycled catalyst.
Possible Cause: This suggests a cumulative, low-level poisoning effect or the buildup of non-regenerable sulfur species.
Troubleshooting Steps:
-
Implement a Regeneration Protocol:
-
Optimize Reaction Conditions:
-
Increasing the reaction temperature can sometimes mitigate the effects of sulfur poisoning by increasing the rate of desorption of some sulfur species.[7] However, be mindful that higher temperatures can also lead to catalyst sintering.
-
-
Consider a More Robust Catalyst:
Data Presentation: Quantitative Impact of Sulfur Poisoning
The following tables summarize the quantitative effects of sulfur compounds on various catalysts.
Table 1: Effect of H₂S Concentration on Catalyst Activity
| Catalyst | H₂S Concentration | Temperature (°C) | Effect on Activity | Reference |
| 1.5% Pt/γ-Al₂O₃ | 750 ppm (pretreatment) | 400 | Deactivated for CO oxidation, promoted for propane (B168953) oxidation | [12] |
| 0.5%Pt–25%Co/Al₂O₃ | 1.0 ppm | 220 | Initial deactivation rate 2.0–2.4 times higher than without H₂S | [13] |
| Ni foil | 36-71 ppb | 350 | >50-fold decrease in methanation activity | [2] |
| Ni-based | 20-150 ppm | 700-900 | Deactivation is strongly dependent on temperature and H₂S concentration | [14] |
Table 2: Effect of SO₂ on Palladium Catalyst Performance
| Catalyst | SO₂ Concentration | Temperature (°C) | Effect on Methane Oxidation | Reference |
| Pd/Al₂O₃ | 100 ppm | 400 | Light-off temperature shifts 50-100°C higher | [15] |
| Pd/Al₂O₃ | 2.5 ppm | 450 | Noticeable decline in activity after 5 minutes | [16] |
| Pd-based | ~1-5 ppm | N/A | Rapid deactivation | [5] |
Experimental Protocols
Protocol 1: Feedstock Desulfurization using Adsorption
This protocol describes a general method for removing trace sulfur impurities from a liquid feedstock before it enters the reactor.
Materials:
-
Glass column
-
Activated carbon or other suitable adsorbent (e.g., silica (B1680970) gel impregnated with a metal oxide)
-
Sulfur-contaminated liquid feedstock
-
Collection flask
Procedure:
-
Pack the glass column with the chosen adsorbent material.
-
Slowly pass the liquid feedstock through the column under gravity or with gentle pressure.
-
Collect the purified feedstock in the collection flask.
-
Analyze a small sample of the purified feedstock to confirm the removal of sulfur compounds to the desired level.
-
The adsorbent may be regenerated by washing with a suitable solvent or by thermal treatment, depending on the adsorbent type.
Protocol 2: Thermal Regeneration of a Poisoned Palladium Catalyst
This protocol outlines a general procedure for the thermal regeneration of a sulfur-poisoned palladium catalyst.
Materials:
-
Tube furnace with temperature control
-
Quartz tube
-
Inert gas (e.g., Nitrogen, Argon) or a reducing gas mixture (e.g., 5% H₂ in N₂)
-
Poisoned palladium catalyst
Procedure:
-
Place the poisoned catalyst in the quartz tube and position it within the tube furnace.
-
Purge the system with an inert gas for 15-30 minutes to remove any air.
-
Begin heating the furnace to the target regeneration temperature. A typical range for palladium catalysts is 300-400°C.[17] The heating rate should be controlled, for instance, at less than 10°C/h.[17]
-
Hold the catalyst at the target temperature for a specified duration, typically 2-3 hours.[17]
-
After the regeneration period, cool the furnace down to room temperature under the inert or reducing gas flow.
-
Once at room temperature, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until its next use.
Protocol 3: Steam Regeneration of a Poisoned Nickel Catalyst
This protocol provides a general method for regenerating a sulfur-poisoned nickel-based catalyst using steam.
Materials:
-
Reactor system capable of handling high temperatures and steam
-
Steam generator
-
Poisoned nickel catalyst
Procedure:
-
Load the poisoned catalyst into the reactor.
-
Heat the reactor to a temperature above 700°C. Sulfur poisoning of nickel catalysts is generally considered reversible above this temperature.[18]
-
Introduce a continuous flow of steam over the catalyst bed. The presence of hydrogen can impede sulfur removal, so a complete gas atmosphere without added hydrogen is advisable.[18]
-
Continue the steam treatment until the concentration of H₂S in the outlet gas stream decreases to a stable, minimal value.[18]
-
After regeneration, the catalyst may need to be re-reduced with hydrogen before being used in the next reaction.
Visualizations
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Pathways of catalyst deactivation by sulfur compounds.
Caption: A simplified cycle of catalyst use and regeneration.
References
- 1. scribd.com [scribd.com]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elib.dlr.de [elib.dlr.de]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Effect of Sulfur Poisoning During Worldwide Harmonized Light Vehicles Test Cycle on NOx Reduction Performance and Active Sites of Selective Catalytic Reduction Filter | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. "The effect of deposition of H2S on the catalyst activity of 1.5 % Pt o" by Ping Zhu [digitalcommons.njit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dcl-inc.com [dcl-inc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN104399492A - Palladium catalyst roasting regenerating process - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Thermal Degradation of Trisulfides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental preparation of samples containing trisulfides.
Frequently Asked Questions (FAQs)
Q1: What are trisulfides and why are they a concern in my samples?
Trisulfides are a post-translational modification of proteins where a disulfide bond is converted into a trisulfide bond (-S-S-S-).[1] They are considered a product-related impurity in biopharmaceuticals that can impact product heterogeneity.[2][3] While they may not always affect the biological activity of the protein, their presence can interfere with certain drug conjugation chemistries and is an indicator of process variability.[3][4] Therefore, accurate detection and quantification are crucial for ensuring product quality and consistency.[2]
Q2: What are the primary factors that lead to trisulfide degradation during sample preparation?
The main factors contributing to trisulfide degradation are:
-
Elevated Temperatures: Trisulfides are thermally labile. For instance, while dimethyl trisulfide shows no degradation at 4°C and 22°C over a year, 70% of it degrades when heated to 34°C.[5] N-acetylcysteine (NAC) trisulfide is stable at 40°C for 10 days but degrades by 74% in 3 days at 60°C.[5][6]
-
Alkaline pH: Trisulfides are generally less stable in alkaline environments.[5] Cysteine trisulfide is more stable at a pH of 5.8 than at pH 7.0 or 9.0.[5][6] Similarly, glutathione (B108866) trisulfide is more stable in acidic conditions.[6]
-
Presence of Amines: Primary and tertiary amines, which are abundant in biological systems, can rapidly degrade trisulfides to the corresponding disulfide and elemental sulfur.[5]
-
Reducing Agents: Exposure to reducing agents can break the native disulfide and trisulfide bonds, leading to their loss.[7]
Q3: What is the distinction between trisulfide degradation and disulfide scrambling?
Trisulfide degradation refers to the conversion of a trisulfide bond into a disulfide bond and other byproducts. In contrast, disulfide scrambling is the rearrangement of native disulfide bonds, which can occur when free thiol groups are present in the sample, especially under neutral to alkaline pH and at elevated temperatures.[7][8] While distinct processes, the conditions that promote disulfide scrambling (alkaline pH, high temperature) can also contribute to trisulfide degradation.[5][7] Therefore, methods to prevent disulfide scrambling are often beneficial for preserving trisulfides.
Q4: What is the recommended storage temperature for my trisulfide-containing samples?
For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[9][10] Studies have shown that diallyl trisulfide (DATS) is stable at 4°C for 3 months, while degradation is observed at room temperature (25°C) and 35°C.[5] Similarly, dimethyl trisulfide is stable at 4°C and 22°C for over a year.[5]
Q5: What is the optimal pH range to maintain trisulfide stability during sample preparation?
A slightly acidic pH is generally recommended to maintain trisulfide stability and prevent disulfide scrambling.[7][11] For instance, cysteine trisulfide shows less than 3% degradation over 9 days at a pH of 5.8.[5][6] For analyses like non-reducing peptide mapping, sample digestion at a low pH (e.g., 2.0 or 5.4) is used to suppress disulfide scrambling and other modifications.[12][13]
Q6: How can I prevent disulfide scrambling, and will this help preserve my trisulfides?
The most effective way to prevent disulfide scrambling is by "capping" or alkylating free thiol groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA).[8][11] This prevents them from attacking existing disulfide and trisulfide bonds.[8] Since the conditions that favor disulfide scrambling (alkaline pH, elevated temperature) also promote trisulfide degradation, preventing the former is beneficial for the latter.[5][7]
Q7: What are the recommended analytical techniques for trisulfide analysis?
Liquid chromatography-mass spectrometry (LC-MS) based methods are commonly used for the characterization and quantification of trisulfides.[14] Non-reducing peptide mapping is a key technique.[15][16] MALDI-TOF/TOF mass spectrometry has also been employed for the rapid analysis of trisulfide formation.[4] For volatile trisulfides, gas chromatography-mass spectrometry (GC-MS) can be used.[17][18]
Troubleshooting Guides
Problem: I am observing a loss of my trisulfide peak/signal during analysis.
-
Possible Cause 1: Thermal Degradation.
-
Solution: Ensure that the sample is kept cool throughout the preparation process. Use pre-chilled buffers and vials, and perform sample preparation steps on ice whenever possible. Avoid any prolonged exposure to room temperature or higher.[5][19] Check the temperature settings of your autosampler and column compartment on your analytical instrument.
-
-
Possible Cause 2: Alkaline pH.
-
Possible Cause 3: Presence of Reducing Agents.
-
Solution: Ensure that no reducing agents (e.g., DTT, TCEP) are present in your sample or buffers, unless intentionally used for specific experimental purposes.
-
Problem: I am observing an increase in disulfide peaks that corresponds to a decrease in trisulfide peaks.
-
Possible Cause 1: Conversion of Trisulfides to Disulfides.
-
Possible Cause 2: Disulfide Scrambling.
Problem: My results for trisulfide content are inconsistent between replicates.
-
Possible Cause 1: Variable Sample Handling.
-
Possible Cause 2: Sample Heterogeneity.
-
Solution: Ensure your sample is thoroughly mixed before taking aliquots for analysis.
-
Quantitative Data Summary
Table 1: Thermal Stability of Various Trisulfides
| Compound | Temperature | Duration | Degradation | Degradation Products |
| Dimethyl trisulfide (DMTS) | 4°C and 22°C | 1 year | No degradation | N/A |
| Dimethyl trisulfide (DMTS) | 34°C | 1 year | 70% | Dimethyl disulfide, dimethyl tetrasulfide, dimethyl pentasulfide |
| Diallyl trisulfide (DATS) | 4°C | 3 months | No degradation | N/A |
| Diallyl trisulfide (DATS) | Room Temperature | 3 months | 11% | Not specified |
| Diallyl trisulfide (DATS) | 35°C | 3 months | 30% | Not specified |
| N-acetylcysteine (NAC) trisulfide | 40°C | 10 days | No noticeable degradation | N/A |
| N-acetylcysteine (NAC) trisulfide | 60°C | 3 days | 74% | NAC disulfide and sulfur |
Table 2: Effect of pH on the Stability of Cysteine and Glutathione Trisulfides
| Compound | pH | Duration | Degradation | Estimated Half-life |
| Cysteine trisulfide | 5.8 | 9 days | <3% | Not determined |
| Cysteine trisulfide | 7.0 | 13 days | ~50% | 16.9 days |
| Cysteine trisulfide | 9.0 | 13 days | ~60% | 11.4 days |
| Glutathione trisulfide | 5.8 | 10 days | 71% | 6.3 days |
| Glutathione trisulfide | 7.4 | 9 days | 79% | 0.90 days |
| Glutathione trisulfide | 9.0 | 9 days | 81% | 0.79 days |
Table 3: Half-life of Trisulfides in the Presence of Amines
| Trisulfide | Amine | Estimated Half-life |
| N-acetylcysteine (NAC) trisulfide | Butylamine | 53 minutes |
| N-acetylcysteine (NAC) trisulfide | Triethylamine | 2.2 hours |
| Glutathione trisulfide | Butylamine | Not specified (29% degradation in 30 min) |
| Glutathione trisulfide | Triethylamine | Not specified (14% degradation in 30 min) |
Experimental Protocols
Protocol 1: General Best Practices for Handling Trisulfide-Containing Samples
-
Sample Collection and Storage:
-
Sample Preparation Environment:
-
Perform all sample preparation steps in a controlled, cool environment (e.g., on ice or in a cold room).
-
Use pre-chilled buffers, reagents, and equipment.
-
-
Buffer Conditions:
-
Minimizing Disulfide Scrambling:
-
If free thiols are a concern, consider adding an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (IAA) to your sample preparation workflow.[8]
-
Protocol 2: Sample Preparation for LC-MS Analysis of Trisulfides under Non-Reducing Conditions
This protocol is a generalized example based on methodologies for analyzing trisulfides in monoclonal antibodies.[12][13]
-
Denaturation and Alkylation:
-
To a solution of the protein sample, add a denaturant (e.g., urea).
-
Add an alkylating agent (e.g., N-ethylmaleimide) and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to block free cysteine residues.[13]
-
-
Enzymatic Digestion:
-
Quenching the Digestion:
-
LC-MS Analysis:
-
Analyze the resulting peptide mixture using a suitable reversed-phase LC-MS method.
-
Visual Guides
Caption: Factors leading to trisulfide degradation.
Caption: Recommended sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. US10308706B2 - Methods of preventing and removing trisulfide bonds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rapidnovor.com [rapidnovor.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical characterization of aberrant trisulfide bond formation in therapeutic proteins and their impact on product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Trisulfide on the Structure and Function of Different Antibody Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and theoretical investigation on degradation of dimethyl trisulfide by ultraviolet/peroxymonosulfate: Reaction mechanism and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurofinsus.com [eurofinsus.com]
- 20. Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures [needle.tube]
- 21. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Dialkyl Trisulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialkyl trisulfides, a class of organosulfur compounds found predominantly in Allium species such as garlic and onions, have garnered significant attention for their potential therapeutic properties. Among these, diallyl trisulfide (DATS), dimethyl trisulfide (DMTS), and dipropyl trisulfide (DPTS) are of particular interest. While often touted for their antioxidant effects, a closer examination of the scientific literature reveals a nuanced mechanism of action that is more complex than direct free radical scavenging. This guide provides a comparative analysis of the antioxidant activity of these three dialkyl trisulfides, summarizing available quantitative data, detailing experimental protocols, and elucidating the primary signaling pathway involved in their cellular antioxidant effects.
Direct vs. Indirect Antioxidant Activity
A critical distinction in understanding the antioxidant potential of dialkyl trisulfides is the difference between direct and indirect antioxidant activity. Direct antioxidants neutralize free radicals through direct interaction, a property often measured by in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Indirect antioxidants, on the other hand, upregulate the body's endogenous antioxidant defense systems, primarily through the activation of specific signaling pathways.
Current research indicates that the primary antioxidant mechanism of dialkyl trisulfides, particularly diallyl trisulfide, is indirect, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] In fact, studies have shown that several organosulfur compounds, including diallyl trisulfide, exhibit negligible direct radical scavenging activity in common in vitro assays.[3]
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the direct antioxidant activity of diallyl, dimethyl, and dipropyl trisulfides from in vitro assays. It is important to note the general lack of potent direct radical scavenging activity, reinforcing the hypothesis that their primary antioxidant effects are manifested through cellular mechanisms.
| Compound | Assay | IC50 Value / Activity | Reference(s) |
| Diallyl Trisulfide | DPPH | Negligible activity reported. | [3] |
| ABTS | Negligible activity reported. | [3] | |
| Dimethyl Trisulfide | DPPH | Data not readily available in peer-reviewed literature. | - |
| ABTS | Data not readily available in peer-reviewed literature. | - | |
| Dipropyl Trisulfide | DPPH | Data not readily available for the pure compound. One study on an essential oil containing dipropyl trisulfide showed significantly lower potency compared to ascorbic acid.[4] Inferred to have low direct activity. | [4] |
| ABTS | Data not readily available in peer-reviewed literature. | - |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity. The lack of consistent, directly comparable IC50 values in the literature for these compounds highlights the focus on their cellular effects rather than direct scavenging properties.
Mechanism of Action: The Nrf2 Signaling Pathway
The primary mechanism by which dialkyl trisulfides exert their antioxidant effects is through the activation of the Nrf2 signaling pathway.[1][2][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. However, upon exposure to inducers like diallyl trisulfide, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[6] This upregulation of the cell's own antioxidant machinery provides a robust and lasting defense against oxidative stress.
Experimental Protocols
The following are generalized protocols for the in vitro antioxidant assays mentioned in this guide. It is crucial to consult the specific methodology of any cited study for precise experimental conditions.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).
-
Prepare a series of dilutions of the test compound (e.g., dialkyl trisulfide) in the same solvent.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.
-
Add a small volume of the test compound dilution or standard.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion
The available scientific evidence strongly suggests that the antioxidant activity of dialkyl trisulfides, particularly diallyl trisulfide, is primarily indirect and mediated through the activation of the Nrf2 signaling pathway. Direct free radical scavenging activity, as measured by common in vitro assays like DPPH and ABTS, appears to be negligible for these compounds. This highlights the importance of utilizing cell-based assays to evaluate the true antioxidant potential of such compounds. For researchers and drug development professionals, this understanding is critical for the design of relevant screening assays and the interpretation of structure-activity relationships. While data on the comparative antioxidant activity of dimethyl and dipropyl trisulfides are limited, the well-established mechanism of diallyl trisulfide provides a strong foundation for future investigations into the therapeutic potential of this class of organosulfur compounds. Further research is warranted to elucidate the specific activities and potencies of a broader range of dialkyl trisulfides in cellular antioxidant response pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Methyl Propyl Trisulfide and Diallyl Trisulfide as Antimicrobial Agents
A comprehensive guide for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and experimental evaluation of two key organosulfur compounds.
The increasing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Organosulfur compounds, naturally occurring in plants of the Allium genus, such as garlic and onions, have garnered significant interest for their broad-spectrum antimicrobial activities. This guide provides a detailed comparison of the antimicrobial efficacy of two such compounds: methyl propyl trisulfide and diallyl trisulfide.
Data Presentation: Quantitative Antimicrobial Efficacy
A critical aspect of evaluating antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive data is available for diallyl trisulfide, quantitative data for this compound is notably limited in publicly accessible scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Campylobacter jejuni | Gram-negative bacterium | ≤ 32 - 64 | [1] |
| Staphylococcus aureus | Gram-positive bacterium | 2 | [2] |
| Helicobacter pylori | Gram-negative bacterium | 25 | [2] |
| Aspergillus spp. | Fungus | 2 - 8 | [2] |
| Candida spp. | Fungus | 1 - 8 | [2] |
| Trichophyton hirsuta | Fungus | 56.1 (IC50) | [3] |
| Laetiporus sulphureus | Fungus | 31.6 (IC50) | [3] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of these trisulfides is attributed to their sulfur-rich structures, which can interact with and disrupt essential cellular components of microorganisms.
Diallyl Trisulfide (DATS):
The antimicrobial mechanism of DATS is multifaceted and involves:
-
Disruption of Bacterial Cell Membranes: Scanning electron microscopy has shown that DATS can cause disruption and shrinkage of the bacterial cell membrane, leading to cell death[1].
-
Inhibition of Quorum Sensing: DATS has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence factor production. By inhibiting QS signaling molecules and transcriptional regulators, DATS can attenuate the pathogenicity of bacteria like Pseudomonas aeruginosa[1].
-
Interaction with Thiol-Containing Enzymes: The reactive sulfur atoms in DATS can form disulfide bonds with free sulfhydryl groups of essential microbial enzymes, leading to their inactivation.
This compound:
The proposed antimicrobial mechanism for this compound also centers on the disruption of bacterial cell membranes , leading to cell death[4]. It is suggested that the compound can penetrate lipid bilayers[4]. However, detailed studies on its interaction with specific cellular pathways and signaling molecules are lacking.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of organosulfur compounds.
Broth Microdilution Method for MIC Determination
This method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is adapted for hydrophobic compounds like trisulfides.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum
-
Test compounds (this compound, diallyl trisulfide)
-
Solvent for dissolving test compounds (e.g., Dimethyl Sulfoxide - DMSO)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the trisulfide compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the appropriate growth medium to achieve a range of concentrations. The final volume in each well should be 100 µL. Ensure the final concentration of the solvent is minimal and does not affect microbial growth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a standard antibiotic at known effective concentrations (positive control).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Agar (B569324) Dilution Method for MIC Determination
This method is particularly useful for testing water-insoluble compounds like essential oils and their components.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Test compounds
-
Solvent (e.g., DMSO)
-
Dispersant (e.g., Tween 20)
-
Bacterial or fungal inoculum
Procedure:
-
Preparation of Agar Plates with Test Compound: Melt the agar medium and allow it to cool to approximately 45-50°C.
-
Addition of Test Compound: Add various concentrations of the test compound (dissolved in a minimal amount of solvent and potentially a dispersant like Tween 20 to ensure even distribution) to separate aliquots of the molten agar.
-
Pouring Plates: Pour the agar-compound mixtures into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Spot-inoculate a small, standardized volume of the inoculum onto the surface of the agar plates.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism at the inoculation spot.
Visualizations
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Antimicrobial Mechanism of Diallyl Trisulfide
Caption: Proposed mechanisms of antimicrobial action for diallyl trisulfide.
References
- 1. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 17619-36-2 [smolecule.com]
- 5. This compound | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Validated GC-MS Methods for Trisulfide Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of trisulfides in complex matrices presents a significant analytical challenge. These volatile sulfur compounds play crucial roles in various fields, from the aroma profile of foods to their potential as therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for this purpose. This guide provides an objective comparison of validated GC-MS methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable approach for your research needs.
The validation of any analytical method is paramount to ensure the reliability and accuracy of the data generated. For GC-MS analysis of trisulfides, this involves a rigorous evaluation of several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The choice of sample preparation technique is also a critical factor influencing the overall performance of the method. This guide will delve into different approaches, from direct injection to more sophisticated extraction techniques, and present their validated performance metrics.
Comparative Analysis of Validated GC-MS Methods
To facilitate a clear comparison, the following table summarizes the quantitative performance data from various validated GC-MS methods for the analysis of trisulfides in different complex matrices. The selection of the optimal method will depend on the specific trisulfide of interest, the nature of the sample matrix, and the required sensitivity of the analysis.
| Method | Analyte(s) | Matrix | Sample Preparation | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| SBSE-GC-MS | Dimethyl trisulfide (DMTS) | Wine Distillates | Stir Bar Sorptive Extraction (SBSE) | > 0.991 | 0.03-0.58 µg/L | 0.11-1.93 µg/L | Not Reported | 7.2-27.5% (inter-day) | [1] |
| GC-FID | Diallyl disulfide (DADS), Diallyl trisulfide (DATS) | Garlic | Solvent Extraction | 0.9999 | DADS: 0.31 µg/mL, DATS: 0.20 µg/mL | DADS: 1.02 µg/mL, DATS: 0.66 µg/mL | 98.05-101.76% | < 2% | [2][3] |
| HS-SPME-GC-FPD | Dimethyl sulfide (B99878) (DMS), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS) | Freshwater | Headspace Solid-Phase Microextraction (HS-SPME) | DMTS: 0.9994 | 5.0 ng/L | 17 ng/L | 91.17-99.25% | 2.56-5.47% | N/A |
| SBSE-GC-MS | Dimethyl trisulfide (DMTS) | Rabbit Whole Blood | Stir Bar Sorptive Extraction (SBSE) | Not Reported | 0.06 µM | 0.5 µM (Lower limit of dynamic range) | Within 15% of nominal concentration | < 10% | N/A |
Experimental Protocols: A Closer Look at the Methodologies
The successful implementation of any analytical method hinges on a detailed and well-documented experimental protocol. Below are summaries of the methodologies for the key experiments cited in this guide.
Method 1: Stir Bar Sorptive Extraction (SBSE) GC-MS for Dimethyl Trisulfide in Wine Distillates[1]
This method utilizes the sorptive properties of a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar to extract volatile sulfur compounds from the sample matrix.
-
Sample Preparation: A 10 mL sample of wine distillate is placed in a 20 mL vial. Sodium chloride (10% w/v) and EDTA (1% w/v) are added to enhance extraction efficiency. A PDMS-coated stir bar is added, and the sample is stirred for 47 minutes at 35°C.
-
GC-MS Parameters:
-
Thermal Desorption: The stir bar is thermally desorbed in a thermal desorption unit.
-
GC Column: A suitable capillary column for volatile sulfur compounds is used (e.g., DB-Sulphur).
-
Oven Temperature Program: An optimized temperature program is employed to separate the target analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Method 2: Solvent Extraction GC-FID for Diallyl Disulfide and Diallyl Trisulfide in Garlic[2][3]
A classic solvent extraction method is employed to isolate the target trisulfides from the complex garlic matrix.
-
Sample Preparation: A known weight of garlic sample is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane). The extract is then filtered and concentrated before injection into the GC.
-
GC-FID Parameters:
-
GC Column: A non-polar capillary column such as an HP-1 is used.
-
Oven Temperature Program: The initial column temperature is set to 140°C and ramped to 180°C at a rate of 1°C/min.
-
Injector and Detector Temperature: Both are set to 200°C.
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.
-
Detector: A Flame Ionization Detector (FID) is used for quantification.
-
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of a GC-MS method. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the validation of a GC-MS method.
Conclusion
The selection of an appropriate and thoroughly validated GC-MS method is critical for the reliable quantification of trisulfides in complex matrices. This guide has provided a comparative overview of different methodologies, highlighting their performance characteristics and offering detailed experimental insights. For routine analysis of volatile sulfur compounds, methods employing headspace or SBSE for sample preparation offer significant advantages in terms of automation and reduced solvent consumption. While GC-MS is a powerful tool, alternative detectors like the Sulfur Chemiluminescence Detector (SCD) can offer superior selectivity for sulfur-containing compounds, which may be beneficial in particularly complex matrices[4]. Ultimately, the choice of method should be guided by the specific analytical requirements of the study, ensuring that the chosen approach is fit for purpose and yields data of the highest quality and integrity.
References
The Sulfur Sentinel: A Comparative Guide to the Structure-Activity Relationship of Organosulfur Compounds in Antioxidant Assays
For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant potential of organosulfur compounds is critical for harnessing their therapeutic benefits. This guide provides a comparative analysis of the structure-activity relationships of these compounds, supported by quantitative data from key antioxidant assays. Detailed experimental protocols and visual representations of underlying mechanisms are included to facilitate reproducible research and drug discovery.
Organosulfur compounds, a diverse class of molecules found in nature, particularly in Allium vegetables like garlic and onions, and Brassica vegetables like broccoli, have garnered significant scientific interest for their potent antioxidant properties. Their ability to mitigate oxidative stress is attributed to various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems. The antioxidant efficacy of these compounds is intrinsically linked to their chemical structure, including the oxidation state of the sulfur atom, the number of sulfur atoms in a chain, and the nature of the organic moieties attached.
Comparative Antioxidant Activity of Organosulfur Compounds
The antioxidant capacity of organosulfur compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidants. The most frequently employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric for the first two assays, representing the concentration of the antioxidant required to scavenge 50% of the radicals. For FRAP and ORAC, results are often expressed as Trolox equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Organosulfur Compounds
| Compound | Chemical Class | IC50 (µg/mL) | Source |
| Allicin | Thiosulfinate | ~370 | [1] |
| Diallyl Disulfide (DADS) | Disulfide | Not consistently reported for pure compound | |
| Diallyl Trisulfide (DATS) | Trisulfide | Not consistently reported for pure compound | |
| S-Allyl Cysteine (SAC) | Thioether | 58.43 (Py-SAC derivative) | [2] |
| Glutathione (B108866) (reduced) | Thiol | Data not available for pure compound in this format | |
| Sulforaphane (B1684495) | Isothiocyanate | Data not available for pure compound in this format |
Table 2: ABTS Radical Scavenging Activity of Selected Organosulfur Compounds
| Compound | Chemical Class | Activity (TEAC) | Source |
| Allicin | Thiosulfinate | Data not consistently reported for pure compound | |
| Diallyl Disulfide (DADS) | Disulfide | Data not consistently reported for pure compound | |
| Diallyl Trisulfide (DATS) | Trisulfide | Data not consistently reported for pure compound | |
| S-Allyl Cysteine (SAC) | Thioether | Data not available | |
| Glutathione (reduced) | Thiol | Data not available for pure compound in this format | |
| Sulforaphane | Isothiocyanate | Data not available |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Organosulfur Compounds
| Compound | Chemical Class | Activity (µmol TE/g or equivalent) | Source |
| Allicin | Thiosulfinate | Data not consistently reported for pure compound | |
| Diallyl Disulfide (DADS) | Disulfide | Data not consistently reported for pure compound | |
| Diallyl Trisulfide (DATS) | Trisulfide | Data not consistently reported for pure compound | |
| S-Allyl Cysteine (SAC) | Thioether | Data not available | |
| Glutathione (reduced) | Thiol | Data not available for pure compound in this format | |
| Sulforaphane | Isothiocyanate | Data not available |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Selected Organosulfur Compounds
| Compound | Chemical Class | Activity (µmol TE/g or equivalent) | Source |
| Allicin | Thiosulfinate | Data not available | |
| Diallyl Disulfide (DADS) | Disulfide | Data not available | |
| Diallyl Trisulfide (DATS) | Trisulfide | Data not available | |
| S-Allyl Cysteine (SAC) | Thioether | Data not available | |
| Glutathione (reduced) | Thiol | Data not available for pure compound in this format | |
| Sulforaphane | Isothiocyanate | Data not available |
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of organosulfur compounds is dictated by several structural features:
-
Thiols (R-SH): The presence of a sulfhydryl group is a key determinant of antioxidant activity. Thiols like glutathione can directly donate a hydrogen atom to neutralize free radicals.[3] The reactivity of the thiol group is influenced by its pKa value, with the deprotonated thiolate form being a more potent nucleophile.[4]
-
Disulfides (R-S-S-R) and Polysulfides (R-Sn-R): The number of sulfur atoms in the polysulfide chain of diallyl sulfides influences their antioxidant activity. Generally, diallyl trisulfide (DATS) exhibits stronger antioxidant effects than diallyl disulfide (DADS), which in turn is more potent than diallyl sulfide (B99878) (DAS). This is attributed to the lower S-S bond dissociation energy in polysulfides, facilitating the formation of radical-scavenging sulfenyl radicals.
-
Sulfoxides (R-S(=O)-R): Compounds like alliin (B105686) (S-allyl cysteine sulfoxide) possess antioxidant activity, though generally less potent than their corresponding sulfides. The sulfoxide (B87167) group can participate in redox reactions.
-
Thiosulfinates (R-S(=O)-S-R): Allicin, a prominent thiosulfinate from garlic, exhibits significant antioxidant activity.[1] Its reactivity is attributed to the unstable thiosulfinate group, which can readily react with thiols and scavenge radicals.
-
Isothiocyanates (R-N=C=S): Sulforaphane from broccoli is a potent indirect antioxidant. Its isothiocyanate group is highly electrophilic and reacts with cysteine residues on the Keap1 protein, leading to the activation of the Nrf2 transcription factor.[3] This induces the expression of a battery of antioxidant and detoxification enzymes.
Key Signaling Pathway: The Nrf2-Keap1 System
A primary mechanism by which many organosulfur compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic organosulfur compounds, such as sulforaphane and diallyl sulfides, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's endogenous antioxidant defenses.
Experimental Workflow for Antioxidant Capacity Assessment
The evaluation of the antioxidant potential of organosulfur compounds typically follows a systematic workflow, beginning with sample preparation and progressing through various antioxidant assays to data analysis and interpretation.
References
Stability of Organic Trisulfides: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of organic trisulfides is paramount for their effective application. This guide provides a comparative study of the stability of different organic trisulfides, supported by experimental data, detailed methodologies, and clear visualizations to facilitate informed decisions in research and development.
Organic trisulfides (RS-S-SR) are gaining increasing attention in drug development and various chemical applications due to their unique chemical properties and biological activities. However, their inherent instability can pose significant challenges. This guide offers an objective comparison of the stability of various classes of organic trisulfides under different conditions, providing a crucial resource for predicting their behavior in diverse experimental and physiological environments.
Comparative Stability Data
The stability of an organic trisulfide is influenced by several factors, including its molecular structure (e.g., dialkyl, diallyl, diaryl), the surrounding pH, temperature, and the presence of other reactive species such as thiols and amines. The following table summarizes quantitative data on the stability of representative organic trisulfides under various conditions.
| Trisulfide Class | Compound | Condition | Stability Metric (Half-life, t½) | Degradation Products | Reference |
| Biologically Relevant | Cysteine Trisulfide | pH 7.0 | 16.9 days | Cystine, Elemental Sulfur | [1] |
| pH 9.0 | 11.4 days | Cystine, Elemental Sulfur | [1] | ||
| + Butylamine | 2.3 hours | Cystine, Elemental Sulfur | [1] | ||
| + Triethylamine | 2.9 hours | Cystine, Elemental Sulfur | [1] | ||
| Glutathione Trisulfide | pH 5.8 | 6.3 days | Glutathione Disulfide, Elemental Sulfur | [1] | |
| pH 7.4 | 0.90 days | Glutathione Disulfide, Elemental Sulfur | [1] | ||
| pH 9.0 | 0.79 days | Glutathione Disulfide, Elemental Sulfur | [1] | ||
| N-Acetylcysteine (NAC) Trisulfide | pH 5.8, 7.4, 9.0 | Stable (>8 days) | - | ||
| + Butylamine (37 °C, pH 7.4) | 0.77 hours (46.2 min) | NAC Disulfide, Elemental Sulfur | |||
| Dialkyl | Dimethyl Trisulfide (DMTS) | 4 °C and 22 °C in 15% aq. Polysorbate 80 | Stable (>1 year) | - | |
| 37 °C in 15% aq. Polysorbate 80 | 70% loss over 6 months | Dimethyl Disulfide, Dimethyl Tetrasulfide | |||
| Diallyl | Diallyl Trisulfide (DATS) | pH 2.6 - 7.0 | Relatively Stable | Diallyl Disulfide, Diallyl Tetrasulfide | [2][3] |
| High Temperature (GC analysis) | Decomposes | 3-ethenyl-3,6-dihydro-1,2-dithiin, 3-ethenyl-3,4-dihydro-1,2-dithiin | [2][3] | ||
| Diaryl | Diphenyl Trisulfide | Not available | Not available | Not available |
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of a typical trisulfide stability study, the following diagram was generated using the DOT language.
References
Assessing the Synergistic Antimicrobial Effects of Trisulfide Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs. Organosulfur compounds, particularly polysulfides derived from sources like garlic (Allium sativum), have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comparative assessment of the synergistic antimicrobial effects of trisulfide mixtures, focusing on diallyl trisulfide (DATS) and diallyl disulfide (DADS), with other antimicrobial agents. The data presented is compiled from published experimental studies to aid in research and drug development efforts.
Quantitative Assessment of Synergistic Antifungal Effects
Recent studies have focused on quantifying the synergistic interactions between diallyl polysulfides and conventional antifungal drugs against pathogenic yeasts like Candida albicans. The primary method for this assessment is the checkerboard microdilution assay, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of a synergistic interaction.
The following tables summarize the quantitative data from a study by Barbosa et al. (2022), which investigated the synergistic antifungal activity of DADS and DATS in combination with Amphotericin B and Fluconazole against clinical isolates of Candida albicans.
Table 1: Synergistic Effect of Diallyl Disulfide (DADS) with Antifungal Agents against Candida albicans
| C. albicans Isolate | DADS MIC Alone (µg/mL) | Antifungal Agent | Antifungal MIC Alone (µg/mL) | DADS MIC in Combination (µg/mL) | Antifungal MIC in Combination (µg/mL) | FIC Index (FICI) | Interaction |
| LABMIC 0104 | 125 | Amphotericin B | 1.0 | 31.25 | 0.125 | 0.375 | Synergy |
| LABMIC 0105 | 250 | Amphotericin B | 1.0 | 62.5 | 0.125 | 0.375 | Synergy |
| ATCC 90028 | 125 | Amphotericin B | 1.0 | 31.25 | 0.125 | 0.375 | Synergy |
| LABMIC 0104 | 125 | Fluconazole | 1.0 | 31.25 | 0.25 | 0.500 | Synergy |
| LABMIC 0105 | 250 | Fluconazole | 1.0 | 62.5 | 0.25 | 0.500 | Synergy |
| ATCC 90028 | 125 | Fluconazole | 1.0 | 15.62 | 0.125 | 0.250 | Synergy |
Data sourced from Barbosa et al. (2022).
Table 2: Synergistic Effect of Diallyl Trisulfide (DATS) with Antifungal Agents against Candida albicans
| C. albicans Isolate | DATS MIC Alone (µg/mL) | Antifungal Agent | Antifungal MIC Alone (µg/mL) | DATS MIC in Combination (µg/mL) | Antifungal MIC in Combination (µg/mL) | FIC Index (FICI) | Interaction |
| LABMIC 0104 | 125 | Amphotericin B | 1.0 | 31.25 | 0.125 | 0.375 | Synergy |
| LABMIC 0105 | 250 | Amphotericin B | 1.0 | 31.25 | 0.125 | 0.250 | Synergy |
| ATCC 90028 | 125 | Amphotericin B | 1.0 | 15.62 | 0.125 | 0.250 | Synergy |
| LABMIC 0104 | 125 | Fluconazole | 1.0 | 15.62 | 0.125 | 0.250 | Synergy |
| LABMIC 0105 | 250 | Fluconazole | 1.0 | 31.25 | 0.125 | 0.250 | Synergy |
| ATCC 90028 | 125 | Fluconazole | 1.0 | 15.62 | 0.125 | 0.250 | Synergy |
Data sourced from Barbosa et al. (2022).
These results demonstrate a significant synergistic interaction between both DADS and DATS with the antifungal drugs Amphotericin B and Fluconazole, leading to a notable reduction in the minimum inhibitory concentration for both the organosulfur compounds and the conventional antifungals.[1]
Synergistic Antibacterial Effects: A Qualitative Overview
While quantitative FIC indices for trisulfide combinations against bacterial pathogens are less prevalent in the reviewed literature, several studies indicate a potential for synergistic or enhanced antibacterial activity. Organosulfur compounds from garlic have been shown to not interfere with the activity of antibiotics like gentamicin (B1671437) and may even enhance their effects.[2] The primary antibacterial mechanism of diallyl sulfides involves compromising the integrity of the bacterial cell membrane.[3] This disruption could potentially facilitate the entry of conventional antibiotics into the bacterial cell, thereby increasing their efficacy.
A key area of interest is the inhibition of bacterial communication systems, known as quorum sensing (QS), by diallyl sulfides.[4][5] By disrupting QS, these compounds can attenuate the expression of virulence factors, making bacteria more susceptible to host immune responses and conventional antibiotics.
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol is a standardized method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6]
1. Materials:
-
96-well microtiter plates
-
Test compounds (e.g., Diallyl Trisulfide) and conventional antimicrobial (e.g., Fluconazole)
-
Bacterial or fungal isolates
-
Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or microplate reader
2. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of each test compound and the conventional antimicrobial in a suitable solvent (e.g., DMSO).
-
Create a series of twofold serial dilutions for each antimicrobial agent in the growth medium. The concentration range should typically span from 4x to 1/16th of the predetermined Minimum Inhibitory Concentration (MIC) of each agent.
3. Plate Setup:
-
In a 96-well plate, dispense 50 µL of the growth medium into each well.
-
Add 50 µL of the serially diluted first compound (e.g., DATS) along the x-axis (e.g., columns 1-10).
-
Add 50 µL of the serially diluted second compound (e.g., Fluconazole) along the y-axis (e.g., rows A-G). This creates a matrix of varying concentration combinations.
-
Include control wells: wells with each agent alone, and a growth control well with no antimicrobial agents.
4. Inoculation and Incubation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Dilute the inoculum in the growth medium to the desired final concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
5. Data Analysis:
-
After incubation, determine the MIC of each individual agent and the MIC of the agents in combination by visual inspection of turbidity or by measuring absorbance.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
The following diagram illustrates the typical workflow for assessing the synergistic antimicrobial effects of test compounds.
Caption: Workflow for synergistic antimicrobial testing.
Mechanism of Action: Inhibition of Quorum Sensing
Diallyl sulfides have been shown to interfere with the quorum-sensing (QS) systems of bacteria like Pseudomonas aeruginosa. This complex signaling network regulates the expression of virulence factors. The diagram below depicts a simplified overview of the P. aeruginosa QS system and the points of inhibition by diallyl sulfides.
Caption: Inhibition of P. aeruginosa Quorum Sensing by DATS.
This guide provides a foundational overview for researchers investigating the synergistic potential of trisulfide mixtures. The presented quantitative data on antifungal synergy, coupled with the outlined experimental protocols and mechanistic insights, can inform the design of future studies aimed at developing novel combination therapies to combat antimicrobial resistance.
References
- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Propyl Trisulfide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of methyl propyl trisulfide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the chemical's hazardous properties.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated area.[1] Before handling, it is imperative to be familiar with the associated hazards. It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:
-
Gloves: Chemical-impermeable gloves are required.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C4H10S3 | [2] |
| Molecular Weight | 154.32 g/mol | [2] |
| CAS Number | 17619-36-2 | [1][2] |
| Density | 1.107 g/mL at 25 °C | |
| Flash Point | 76.7 °C (170.1 °F) | |
| Hazard Statements | H227, H302, H315, H317, H319, H335, H370, H401, H410 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] Improper disposal, such as pouring it down the drain, is strictly prohibited as it is harmful to aquatic life and can lead to environmental contamination.[1]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.[4]
-
Segregate liquid and solid waste containing this chemical into separate, designated containers.[4]
-
-
Container Selection and Labeling:
-
Use only chemically compatible and leak-proof containers for waste storage.[4][5] The container must be in good condition, free from damage or leaks.[5]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant, environmentally hazardous).[4][6]
-
Keep the container securely closed when not in use.[7]
-
-
Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[5][7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[7]
-
-
Arranging for Disposal:
Spill Response:
In the event of a spill, evacuate the area and prevent access.[1] Remove all sources of ignition.[1] Use appropriate PPE and absorb the spill with an inert material such as sand or vermiculite.[9] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][3] Do not allow the spill to enter drains or waterways.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: Essential Safety Protocols for Handling Methyl Propyl Trisulfide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Methyl propyl trisulfide, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Glasses or Goggles | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Tightly fitting safety goggles with side-shields are recommended.[1] |
| Skin | Chemical Impermeable Gloves | Gloves must be inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Wash and dry hands after handling. |
| Protective Clothing | Wear suitable protective clothing.[1][2][3] In some situations, fire/flame resistant and impervious clothing may be necessary.[1] | |
| Respiratory | Respirator | Work in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A recommended filter type is ABEK. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound from preparation to post-handling cleanup.
1. Preparation and Area Setup:
- Ensure the work area is well-ventilated, preferably within a fume hood.[4]
- Confirm that a safety shower and eye wash station are readily accessible.
- Remove all sources of ignition, as this compound is a combustible liquid. Use non-sparking tools.[1]
- Assemble all necessary materials and equipment before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as detailed in the table above, ensuring a proper fit.
3. Handling the Chemical:
- Avoid direct contact with skin and eyes.[3][5]
- Do not breathe mist or vapors.
- Prevent the formation of aerosols.[1]
- Do not eat, drink, or smoke when using this product.[5]
4. Post-Handling and Cleanup:
- Wash hands and face thoroughly after handling.[5]
- Take off immediately all contaminated clothing and wash it before reuse.
- Clean the work area and any equipment used.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste in suitable and closed containers clearly labeled for chemical waste.[1]
2. Disposal of Chemical Waste:
- Dispose of the contents and container to an approved waste disposal plant.
- Do not discharge the chemical into sewer systems or the environment.[1]
- The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
3. Disposal of Contaminated Packaging:
- Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
- Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
- Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
